N6-Benzoyl-2',3'-isopropylideneadenosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5/c1-20(2)29-14-12(8-26)28-19(15(14)30-20)25-10-23-13-16(21-9-22-17(13)25)24-18(27)11-6-4-3-5-7-11/h3-7,9-10,12,14-15,19,26H,8H2,1-2H3,(H,21,22,24,27)/t12-,14-,15-,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKIYWGWKVYJHS-QEPJRFBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Imperative: The Role of Protecting Groups in Nucleoside Chemistry
An In-depth Technical Guide to the Synthesis and Characterization of N6-Benzoyl-2',3'-isopropylideneadenosine
This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in the synthesis of modified nucleosides for drug discovery and development. Intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, this document details the strategic importance of protecting groups in nucleoside chemistry, a robust synthetic protocol for the title compound, and a thorough analytical characterization workflow.
In the multi-step synthesis of complex organic molecules like nucleosides, achieving chemoselectivity is paramount.[1] Functional groups that are not intended to react in a particular step must be temporarily masked or "protected" to prevent unwanted side reactions.[1][2] this compound is a classic example of a protected nucleoside, where two key functional groups of adenosine are masked to direct reactivity towards the 5'-hydroxyl group.
-
N6-Benzoyl Group: The exocyclic amino group (N6) of the adenine base is nucleophilic and can participate in undesired side reactions during synthesis. The benzoyl (Bz) group, an acyl-type protecting group, is commonly used to protect this amino group.[][4] It is stable under various reaction conditions and can be removed under basic conditions, such as treatment with aqueous or gaseous ammonia or methylamine.[4]
-
2',3'-Isopropylidene Group: The ribose moiety of adenosine contains vicinal hydroxyl groups at the 2' and 3' positions. The isopropylidene group forms a cyclic acetal with these diols, effectively protecting them from reaction. This protection is crucial for directing reactions, such as phosphorylation or further modification, to the 5'-hydroxyl group.[5] The isopropylidene group is stable to a wide range of reaction conditions but can be readily removed under mild acidic conditions.[5]
The strategic application of these protecting groups allows for the precise and efficient synthesis of a wide array of nucleoside analogs with potential therapeutic applications.[6]
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is achieved through the selective benzoylation of the N6-amino group of 2',3'-O-isopropylideneadenosine. The following protocol is a robust and reproducible method for the preparation of this key intermediate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2',3'-O-Isopropylideneadenosine | ≥98% | Commercially Available |
| Benzoyl Chloride | Reagent Grade | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate Solution | ACS Grade | In-house preparation |
| Brine | ACS Grade | In-house preparation |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Step-by-Step Synthetic Protocol
-
Reaction Setup: To a solution of 2',3'-O-isopropylideneadenosine (1.0 eq) in anhydrous pyridine (10 mL/mmol) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add benzoyl chloride (1.2 eq) dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Dilute the mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Analytical Characterization: Ensuring Purity and Identity
Thorough analytical characterization is essential to confirm the structure and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic signals for the protons of the adenine and benzoyl rings, the ribose sugar, and the isopropylidene group. The presence of the benzoyl group will cause a downfield shift of the adenine protons and the appearance of aromatic protons from the benzoyl ring.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will confirm the carbon framework of the molecule. Key signals will include those for the carbonyl carbon of the benzoyl group, the carbons of the aromatic rings, the ribose sugar carbons, and the carbons of the isopropylidene group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Adenine H-2, H-8 | 8.0 - 8.8 | 140 - 155 |
| Benzoyl Aromatic H | 7.4 - 8.2 | 128 - 135 |
| Ribose H-1' | ~6.2 | ~90 |
| Ribose H-2', H-3' | 4.5 - 5.5 | 70 - 85 |
| Ribose H-4' | ~4.4 | ~85 |
| Ribose H-5' | ~3.7 | ~62 |
| Isopropylidene CH₃ | ~1.4, ~1.6 | ~25, ~27 |
| Benzoyl C=O | - | ~165 |
| Isopropylidene C | - | ~114 |
Note: Predicted shifts are based on data from similar structures and may vary depending on the solvent and instrument frequency.[7][8][9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. For this compound (Molecular Formula: C₂₀H₂₁N₅O₅), the expected molecular weight is approximately 411.41 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the synthesized compound.[10] A reversed-phase HPLC method is typically suitable for the analysis of nucleoside analogs.[11]
Table 2: Suggested HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm and 280 nm |
| Injection Volume | 10 µL |
A successful synthesis and purification should yield a product with a purity of ≥98% as determined by HPLC.[12]
Analytical Workflow Diagram
Caption: Analytical workflow for this compound.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of a diverse range of nucleoside analogs.[13] Its protected state allows for selective modification at the 5'-position, which is a common site for introducing moieties that can enhance antiviral or anticancer activity, improve metabolic stability, or serve as handles for conjugation.[5] Adenosine analogs have been shown to act as vasodilators and to inhibit cancer progression.[13][14] As such, this compound is a critical intermediate for researchers developing novel therapeutics in these areas.[6]
Conclusion
This technical guide has provided an in-depth overview of the synthesis and characterization of this compound. By understanding the principles of protecting group chemistry and following the detailed synthetic and analytical protocols, researchers can confidently prepare this key intermediate for use in the development of next-generation nucleoside-based therapeutics.
References
-
Wikipedia. Protecting group. [Link]
-
ScienceOpen. Supporting Information. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
ResearchGate. (PDF) Protecting Groups for the Synthesis of Ribonucleic Acids. [Link]
-
Applications of N6-Dibenzoyladenosine 2',3'-Dibenzoate in Drug Discovery. [Link]
-
NIH PubChem. N6-Benzoyladenosine. [Link]
-
Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines. [Link]
-
ResearchGate. Synthesis of N6‐Substituted Adenosines as Cytokinin Nucleosides | Request PDF. [Link]
-
PrepChem.com. Synthesis of Compounds 6. [Link]
-
PubMed. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. [Link]
- Google Patents.
-
NIH. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. [Link]
-
NIH. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. [Link]
-
NIH. Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine. [Link]
-
HPLC Method for Analysis of N6-(Δ2-Isopentenyl)adenine on Primesep 100 Column. [Link]
-
Cenmed Enterprises. N6 Benzoyl 2 Deoxyadenosine >/= 98% (Hplc) 5 G. [Link]
-
High resolution mass approach to characterize ref. [Link]
-
Glen Report 2-11: DNA Purification. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 14. medchemexpress.com [medchemexpress.com]
Molecular weight and formula of N6-Benzoyl-2',3'-isopropylideneadenosine
Executive Summary
N6-Benzoyl-2',3'-O-isopropylideneadenosine (CAS: 39947-04-1) is a critical nucleoside intermediate used extensively in the synthesis of modified oligonucleotides and adenosine analogs.[1][2] By orthogonally protecting the exocyclic amine (N6) with a base-labile benzoyl group and the 2',3'-hydroxyls with an acid-labile isopropylidene (acetonide) ketal, this compound serves as a "locked" scaffold. This dual-protection strategy allows for selective functionalization at the 5'-hydroxyl position—essential for installing phosphoramidites, 5'-triphosphates, or other pharmacological payloads.
This guide details the physicochemical properties, a validated synthesis protocol utilizing transient protection mechanics, and the stability profiles necessary for rigorous drug development workflows.
Part 1: Physicochemical Characterization
Core Data Matrix
| Property | Specification |
| IUPAC Name | N-(9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)benzamide |
| Common Name | N6-Benzoyl-2',3'-O-isopropylideneadenosine |
| CAS Registry Number | 39947-04-1 |
| Molecular Formula | C₂₀H₂₁N₅O₅ |
| Molecular Weight | 411.41 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Pyridine; Moderately soluble in CHCl₃; Slightly soluble in MeOH |
| Melting Point | Not consistently reported; typically characterized by decomposition >200°C (Precursor 2',3'-iso-A melts at 221-222°C) |
| pKa | ~9.8 (N-H of benzamide), ~3.8 (N1 of purine, protonated) |
Structural Visualization
The following diagram illustrates the orthogonal protection scheme: the Blue region indicates the base-labile N6-benzoyl group, while the Red region highlights the acid-labile 2',3'-isopropylidene ketal.
Figure 1: Structural deconstruction of N6-Benzoyl-2',3'-O-isopropylideneadenosine showing orthogonal protection zones.
Part 2: Synthetic Pathways & Mechanism
Strategic Route Selection
While 2',3'-O-isopropylideneadenosine is commercially available, direct benzoylation of this species often leads to O-benzoylation at the 5'-position , forming the unwanted N6,5'-O-dibenzoyl byproduct.
The Expert Protocol utilizes a "Transient Protection" strategy or a sequential route starting from Adenosine to ensure N6-regioselectivity before installing the acetonide.
Preferred Route: Adenosine
Step-by-Step Protocol
Step 1: Synthesis of N6-Benzoyladenosine (Transient Protection Method)
This step ensures only the N6-amine is benzoylated while leaving hydroxyls free.
-
Silylation: Suspend Adenosine (10 mmol) in dry Pyridine (50 mL). Add Trimethylsilyl chloride (TMSCl, 50 mmol) dropwise at 0°C. Stir for 2 hours at RT.
-
Benzoylation: Add Benzoyl Chloride (BzCl, 11 mmol) dropwise. Stir for 2-3 hours.
-
Selectivity: The silyl ethers are non-nucleophilic; only the N6-amine reacts.
-
-
Hydrolysis: Quench with ice-water, then add aqueous Ammonia (28%, 10 mL). Stir for 30 mins.
-
Result: TMS groups hydrolyze rapidly; the N-benzoyl amide is stable.
-
-
Isolation: Concentrate, wash with ether, and recrystallize from Ethanol/Water.
-
Checkpoint: TLC (10% MeOH in DCM) should show a major spot (Rf ~0.4) distinct from Adenosine (Rf ~0.1).
-
Step 2: Acetonide Formation (2',3'-Protection)
This step locks the sugar in the furanose form.
-
Reaction: Suspend N6-Benzoyladenosine (5 mmol) in dry Acetone (50 mL).
-
Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TsOH, 10 mmol) and 2,2-Dimethoxypropane (DMP, 20 mmol) as a water scavenger.
-
Conditions: Stir at Room Temperature for 4–12 hours. The suspension typically clears as the lipophilic product forms.
-
Neutralization: Add Triethylamine (TEA) to pH 8 to quench the acid.
-
Workup: Evaporate acetone. Dissolve residue in DCM (50 mL), wash with Sat. NaHCO₃ and Brine. Dry over Na₂SO₄.[6][7]
-
Purification: Flash Chromatography (SiO₂, 0
5% MeOH in DCM).
Reaction Flow Diagram
Figure 2: Validated synthetic workflow utilizing transient protection to ensure regioselectivity.
Part 3: Trustworthiness & Self-Validating Systems
To ensure the identity and purity of the synthesized compound, compare your analytical data against these standard parameters.
NMR Validation Criteria (DMSO-d₆)
-
Anomeric Proton (H1'): Doublet at ~6.2 ppm (
Hz). A shift from ~5.9 ppm in adenosine indicates sugar modification. -
Isopropylidene Methyls: Two distinct singlets at ~1.35 ppm and ~1.55 ppm (3H each). Presence confirms ketal formation.
-
Benzoyl Group: Multiplets at 7.5–7.6 ppm (meta/para, 3H) and 8.0–8.1 ppm (ortho, 2H).
-
Amide Proton (N-H): Broad singlet downfield at ~11.2 ppm .
-
5'-OH: Triplet or broad singlet at ~5.1 ppm (disappears on D₂O shake).
Stability & Troubleshooting
-
Acid Sensitivity: The 2',3'-isopropylidene group is highly acid-labile . Avoid acidic mobile phases (e.g., <0.1% TFA) during HPLC/LC-MS, or the compound will revert to N6-Benzoyladenosine. Use neutral or slightly basic buffers (Ammonium Acetate).
-
Base Sensitivity: The N6-benzoyl group is base-labile . Prolonged exposure to concentrated ammonia or methylamine (e.g., during oligo deprotection) will cleave the benzoyl group.
-
Storage: Store at -20°C under Argon. Hygroscopic; keep desiccated to prevent hydrolysis of the acetonide over months.
Part 4: Applications in Drug Discovery[12]
Oligonucleotide Synthesis
This molecule is a precursor to N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2',3'-O-isopropylideneadenosine (rare) or, more commonly, is deprotected at the sugar to form N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine phosphoramidites. However, its primary utility is in RNA analogs where the 2',3'-protection is maintained while modifying the 5'-position.
Medicinal Chemistry
-
A3 Adenosine Receptor Agonists: The N6-benzoyl motif mimics the steric bulk required for selectivity at A3 receptors.
-
Prodrug Scaffolds: The lipophilic nature of the isopropylidene and benzoyl groups improves cellular permeability compared to free adenosine, allowing for intracellular delivery before metabolic activation.
References
-
MedChemExpress . N6-Benzoyl-2',3'-isopropylidene adenosine Product Datasheet. Retrieved from
-
PubChem . N6-Benzoyladenosine (Compound Summary). National Library of Medicine. Retrieved from
-
BenchChem . Synthesis of Modified Nucleosides from 2',3'-O-Isopropylideneadenosine. Application Notes. Retrieved from
-
PrepChem . Synthesis of N6-Benzoyl Adenosine Derivatives. Retrieved from
-
Sigma-Aldrich . 2',3'-O-Isopropylideneadenosine Product Information. Retrieved from [2]
Sources
- 1. rsc.org [rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
The Strategic Keystone of Nucleoside Analogue Synthesis: A Technical Guide to N6-Benzoyl-2',3'-isopropylideneadenosine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of nucleoside chemistry, the precise modification of adenosine to generate novel therapeutic agents is a paramount objective. The journey from the parent nucleoside to a potential antiviral or anticancer drug is paved with the strategic use of protecting groups. This guide delves into the core of this strategy, focusing on a pivotal intermediate: N6-Benzoyl-2',3'-isopropylideneadenosine . We will explore its synthesis, its critical role as a molecular scaffold for further modifications, and the underlying chemical principles that make it an invaluable tool for researchers in drug discovery and development.
The Rationale: A Tale of Two Protecting Groups
The efficacy of synthesizing modified nucleosides hinges on the ability to selectively target specific functional groups while shielding others from unwanted reactions. This compound masterfully employs two orthogonal protecting groups to achieve this control.
-
The 2',3'-Isopropylidene Group: This acetal functionality effectively shields the vicinal hydroxyl groups on the C2' and C3' positions of the ribose sugar. The rigid five-membered ring formed by the isopropylidene group serves as a scaffold, locking the ribose in a specific conformation and, most importantly, liberating the 5'-hydroxyl group for selective modification. This protection is stable under a variety of reaction conditions but can be readily removed with mild acidic treatment.
-
The N6-Benzoyl Group: The exocyclic amine at the N6 position of the adenine base is a nucleophilic site prone to undesired side reactions. The benzoyl group provides robust protection for this amine. Its electron-withdrawing nature enhances the stability of the glycosidic bond and prevents reactions such as alkylation or acylation at the N6 position during subsequent synthetic steps. This group is typically removed under basic conditions, such as with methanolic ammonia.
The concurrent use of these two protecting groups provides a powerful and versatile platform for the synthesis of a diverse array of adenosine analogues modified at the 5'-position.
Synthesis of this compound: A Step-by-Step Protocol
The preparation of this compound is typically achieved in a two-step process starting from commercially available adenosine.
Step 1: Protection of the 2' and 3'-Hydroxyl Groups
The first step involves the protection of the vicinal diol of the ribose moiety using the isopropylidene group.
Experimental Protocol:
-
Reagents and Materials:
-
Adenosine
-
Anhydrous Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Suspend adenosine in anhydrous acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid to the suspension.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the disappearance of the starting material), quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2',3'-O-isopropylideneadenosine.
-
Purify the crude product by silica gel column chromatography to yield pure 2',3'-O-isopropylideneadenosine.[1][2]
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the 2,2-dimethoxypropane and prevent the formation of the isopropylidene acetal.
-
p-Toluenesulfonic Acid: This acidic catalyst protonates the carbonyl oxygen of acetone, making it more electrophilic and facilitating the nucleophilic attack by the hydroxyl groups of the ribose.
-
2,2-Dimethoxypropane: This reagent acts as both a solvent and a water scavenger, driving the equilibrium towards the formation of the acetal.
Step 2: Protection of the N6-Amino Group
With the ribose hydroxyls protected, the next step is the benzoylation of the exocyclic amino group of the adenine base.
Experimental Protocol:
-
Reagents and Materials:
-
2',3'-O-Isopropylideneadenosine
-
Anhydrous Pyridine
-
Benzoyl Chloride
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 2',3'-O-isopropylideneadenosine in anhydrous pyridine and cool the solution in an ice bath.
-
Slowly add benzoyl chloride dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding ice.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
-
Causality Behind Experimental Choices:
-
Anhydrous Pyridine: Pyridine acts as a base to neutralize the HCl generated during the reaction and also serves as a solvent. Anhydrous conditions are crucial to prevent the hydrolysis of benzoyl chloride.
-
Ice Bath: The reaction is exothermic, and cooling is necessary to control the reaction rate and prevent potential side reactions.
-
Slow Addition of Benzoyl Chloride: This helps to control the reaction temperature and prevent the formation of di-benzoylated or other undesired byproducts.
Visualizing the Synthetic Workflow:
Caption: Synthetic route to this compound.
This compound as a Key Intermediate
The true utility of this compound lies in its role as a versatile intermediate for modifications at the 5'-position of the ribose sugar. The free 5'-hydroxyl group is a nucleophilic handle that can be readily converted into a variety of other functional groups.
Modifications at the 5'-Position
A common and powerful transformation is the conversion of the 5'-hydroxyl group into a good leaving group, such as a tosylate, which can then be displaced by various nucleophiles.
Experimental Protocol: 5'-O-Tosylation
-
Reagents and Materials:
-
This compound
-
Anhydrous Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound in anhydrous pyridine.
-
Add p-toluenesulfonyl chloride in portions at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 5'-O-Tosyl-N6-benzoyl-2',3'-isopropylideneadenosine.
-
The resulting 5'-O-tosyl derivative is a versatile precursor for introducing a wide range of functionalities, such as azides (precursors to amines), halides, and thiols, through nucleophilic substitution reactions.
Visualizing the Application Workflow:
Caption: Key modifications starting from the title compound.
Deprotection: Unveiling the Final Product
After the desired modifications have been introduced, the final step is the removal of the protecting groups to yield the target nucleoside analogue. The orthogonal nature of the benzoyl and isopropylidene groups allows for their sequential and selective removal.
Deprotection Strategy:
-
Removal of the N6-Benzoyl Group: This is typically achieved under basic conditions. A widely used method is treatment with saturated methanolic ammonia at room temperature.[3] The reaction progress should be monitored by TLC to ensure complete deprotection without significant side reactions.[3]
-
Removal of the 2',3'-Isopropylidene Group: The acetal is cleaved under mild acidic conditions. A common reagent for this is aqueous trifluoroacetic acid (TFA) or formic acid. Careful control of the reaction time and temperature is necessary to avoid cleavage of the glycosidic bond.
Table 1: Comparison of Deprotection Methods for the N6-Benzoyl Group [3]
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Notes |
| Methanolic Ammonia | Saturated NH₃ in Methanol, Room Temperature | 12-24 hours | > 90% | Mild and widely used method. |
| Ammonium Hydroxide | Concentrated (28-30%) NH₄OH, 55-65 °C | 2-8 hours | > 90% | Faster method due to elevated temperature. |
| Sodium Methoxide | Catalytic NaOMe in Methanol, Room Temperature | 1-4 hours | > 95% | Very efficient, primarily for O-benzoyl groups but can affect N-benzoyl. |
Applications in Drug Discovery and Beyond
The synthetic versatility of this compound has led to its application in the development of a wide range of biologically active nucleoside analogues. These compounds have been investigated for their potential as:
-
Antiviral Agents: Modified nucleosides can act as chain terminators of viral DNA or RNA synthesis, a key mechanism in antiviral therapy.[4][5]
-
Anticancer Agents: Nucleoside analogues can interfere with cellular DNA replication and repair mechanisms, leading to the inhibition of cancer cell proliferation.[4][6][7]
-
Modulators of Adenosine Receptors: N6-substituted adenosine derivatives have been extensively studied for their interaction with adenosine receptors, which are involved in various physiological processes and are targets for a range of therapeutic areas.[8]
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of strategic protecting group chemistry in the synthesis of complex and biologically relevant molecules. Its ability to provide a stable yet readily modifiable scaffold for the selective functionalization of adenosine has cemented its place as a cornerstone in the field of nucleoside chemistry. For researchers dedicated to the discovery and development of novel nucleoside-based therapeutics, a thorough understanding of the synthesis and application of this key intermediate is not just beneficial, but essential.
References
- Google Patents. (2021). Preparation method of N6-benzoyl adenosine. CN112341509A.
-
Kim, H. O., et al. (1994). 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. Journal of Medicinal Chemistry, 37(22), 3614–3621. Retrieved from [Link]
-
MDPI. (2016). Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N6-Benzoyladenosine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides. PLoS One, 9(10), e109741. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Click modification in the N6 region of A3 adenosine receptor-selective carbocyclic nucleosides for dendrimeric tethering that preserves pharmacophore recognition. Bioconjugate Chemistry, 23(3), 437-451. Retrieved from [Link]
-
National Center for Biotechnology Information. (2000). Synthesis and characterization of nucleosides and oligonucleotides with a benzo[a]pyren-6-ylmethyl adduct at adenine N6 or guanine N2. Chemical Research in Toxicology, 13(10), 1035-1044. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 25(21), 5036. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Antiviral nucleoside analogs. Russian Chemical Reviews, 90(5), 567-590. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. Molecules, 27(11), 3508. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Journal of Medicinal Chemistry, 52(24), 8119-8132. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic 5'-Functionalization of N6-Benzoyl-2',3'-isopropylideneadenosine via Mitsunobu Coupling
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
This application note details the protocol for the 5'-functionalization of N6-Benzoyl-2',3'-isopropylideneadenosine using Mitsunobu conditions. This substrate is a critical "gateway" intermediate in the synthesis of adenosine analogs (e.g., 5'-amino, 5'-thio, or 5'-azido derivatives) used in antiviral research and RNA modification studies.
Why this substrate?
-
Regioselectivity: The 2',3'-isopropylidene ketal locks the cis-diol system, leaving the 5'-primary hydroxyl as the sole nucleophile for activation.
-
N6-Protection: The N6-benzoyl group is essential. Unprotected adenine is prone to N3-alkylation or intramolecular cyclization (N3 attacking the activated 5'-carbon) under Mitsunobu conditions. The electron-withdrawing benzoyl group reduces the basicity of the purine ring, suppressing these side reactions.
Mechanistic Principles
The Mitsunobu reaction allows for the substitution of the 5'-hydroxyl group with a nucleophile (Nu) under neutral conditions with inversion of configuration (though at the primary 5'-position, this is achiral, but the mechanism remains
Diagram 1: Reaction Mechanism & Activation Cycle[9]
Figure 1: The catalytic cycle involves the formation of a betaine intermediate which activates the 5'-alcohol.[1] The deprotonated nucleophile then displaces the phosphine oxide.
Critical Parameters & Reagent Selection
Success depends on balancing the pKa of the nucleophile with the reactivity of the azo-compound.
| Parameter | Recommendation | Rationale |
| Phosphine | Triphenylphosphine (PPh3) | Standard reactivity.[2][3] Use Polymer-bound PPh3 if purification is a bottleneck (avoids chromatography). |
| Azo Reagent | DIAD (Diisopropyl azodicarboxylate) | Preferred over DEAD due to higher stability and liquid state (easier handling). |
| Solvent | Anhydrous THF | Essential. Dioxane is an alternative if higher temperatures are needed (rare for this substrate). |
| Stoichiometry | 1.5 to 2.0 equiv. | Excess is required to drive the reaction to completion due to the bulky nature of the nucleoside. |
| Temperature | 0°C | Addition at 0°C prevents decomposition of the betaine intermediate; reaction proceeds at RT. |
| Nucleophile pKa | < 11 | The nucleophile must be acidic enough to protonate the betaine. (e.g., Phthalimide pKa ~8.3, HN3 ~4.6). |
Detailed Protocol: Synthesis of 5'-Phthalimido-5'-deoxy-N6-benzoyl-2',3'-isopropylideneadenosine
This protocol describes the installation of a phthalimide group, which can be subsequently deprotected (hydrazine/ethanol) to yield the primary 5'-amine.
Materials
-
Substrate: this compound (1.0 equiv, dried over
) -
Reagent A: Triphenylphosphine (
) (1.5 equiv) -
Reagent B: Phthalimide (1.5 equiv)
-
Reagent C: DIAD (1.5 equiv)[3]
-
Solvent: Anhydrous THF (0.1 M concentration relative to substrate)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and cool under a stream of Argon.
-
Dissolution: Add the nucleoside substrate,
, and Phthalimide to the flask. Dissolve in anhydrous THF.-
Note: Ensure all solids are fully dissolved before proceeding.
-
-
Cooling: Submerge the flask in an ice/water bath (0°C). Stir for 10 minutes.
-
Addition: Add DIAD dropwise via syringe over 10–15 minutes.
-
Visual Check: The solution may turn yellow/orange. Evolution of
gas is not expected, but mild exothermicity may occur.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–12 hours.
-
Monitoring: Check TLC (SiO2, 5% MeOH in DCM). The product will have a higher Rf than the starting material.
-
-
Quenching: Add a small amount of water (0.5 mL) or Ethanol to quench excess betaine.
-
Workup: Concentrate the reaction mixture under reduced pressure to a syrup.
Purification Strategy (The "Self-Validating" System)
The major challenge in Mitsunobu reactions is removing Triphenylphosphine Oxide (TPPO) and reduced hydrazine byproducts.
Diagram 2: Purification Workflow
Figure 2: A strategic precipitation step significantly reduces the load on the chromatography column.
Purification Protocol
-
TPPO Precipitation: Dissolve the crude syrup in a minimum amount of DCM or Diethyl Ether. Slowly add cold Hexanes (or Pentane) with vigorous stirring. TPPO often precipitates as a white solid. Filter off the solid.[4][1][5]
-
Chromatography: Load the filtrate onto a silica gel column.
-
Eluent: Start with 100% DCM (to elute remaining hydrazine/reagents) and increase polarity to 2-5% MeOH/DCM.
-
Validation: The product usually elutes before any remaining TPPO in this solvent system.
-
Alternative: Synthesis of 5'-Azido Derivative
For researchers targeting the 5'-azide (for Click chemistry or reduction to amine), use Diphenylphosphoryl azide (DPPA) .
-
Modification: Replace Phthalimide with DPPA (1.2 equiv) and use Bis(2-methoxyethyl) azodicarboxylate (DMEAD) if available for easier water-soluble byproduct removal, though DIAD works.
-
Safety Note: Azides are potentially explosive.[3] Do not concentrate reaction mixtures to dryness with heat. Keep the scale < 5g.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield / No Reaction | Wet Solvents | Mitsunobu is strictly anhydrous. Re-dry THF over Na/Benzophenone or molecular sieves. |
| N3-Cyclization | High Temperature | Ensure the reaction is kept at RT or below. Do not reflux. |
| Difficult Separation | TPPO Co-elution | Use Polymer-bound Triphenylphosphine (removed by simple filtration) or perform the |
| Incomplete Conversion | Steric Hindrance | Increase reagents to 2.5 equiv. Allow reaction to run for 24h. |
References
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link
-
Dandapani, S., & Curran, D. P. (2004). "Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategies." Chemistry – A European Journal, 10(13), 3130-3138. Link
-
Overman, L. E. (Ed.). (2010).[3] Organic Reactions, Volume 74. (Chapter on Mitsunobu Reaction). Wiley.
-
Bates, R. W., et al. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82(19), 9931–9936. Link
-
Pradere, U., et al. (2017).[6] "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews, 114, 9154. (Context on nucleoside functionalization).
Sources
- 1. CA2222854A1 - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 2. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthesis of N6-Benzoyl-2',3'-isopropylideneadenosine-5'-carboxylic acid
Application Note: High-Efficiency
Executive Summary
This application note details the optimized synthesis of N6-Benzoyl-2',3'-isopropylideneadenosine-5'-carboxylic acid , a critical intermediate in the development of P2Y receptor agonists, nucleotide-drug conjugates, and chemical biology probes.[1]
While the oxidation of the 5'-primary alcohol of nucleosides to a carboxylic acid is historically challenging due to the sensitivity of the glycosidic bond and protecting groups, this protocol utilizes the TEMPO/BAIB (Bis-acetoxyiodobenzene) system. This metal-free, mild oxidation strategy ensures high chemoselectivity and preserves the acid-labile 2',3'-isopropylidene (acetonide) and base-labile N6-benzoyl protecting groups.[1]
Key Advantages of This Protocol:
-
Metal-Free: Eliminates toxic chromium (Jones reagent) or permanganate residues.[1]
-
Protecting Group Compatible: The reaction conditions (pH ~5-7) preserve the acetonide functionality.[1]
-
Scalable: Suitable for milligram to multi-gram scale synthesis.
Retrosynthetic Strategy & Workflow
The synthesis is broken down into three logical phases to ensure structural integrity before the critical oxidation step.
Phase 1: Protection of the ribose 2',3'-diols (Acetonide formation). Phase 2: Selective N6-benzoylation (via transient protection or selective hydrolysis).[1] Phase 3: Chemoselective oxidation of the 5'-hydroxyl to the carboxylic acid.
Figure 1: Step-wise synthetic pathway. Note the strategic "over-benzoylation" followed by selective hydrolysis in Step 2 to ensure N6 purity.
Experimental Protocols
Phase 1: Synthesis of 2',3'-O-Isopropylideneadenosine
Rationale: The acetonide group locks the sugar conformation and protects the 2' and 3' hydroxyls, leaving the 5'-OH available for oxidation.
Reagents: Adenosine, Acetone (dry), p-Toluenesulfonic acid (p-TsOH), Triethylamine (Et3N).[1]
-
Suspend Adenosine (10.0 g, 37.4 mmol) in dry acetone (200 mL) .
-
Add p-TsOH monohydrate (7.1 g, 37.4 mmol) .
-
Stir at room temperature (RT) for 2–4 hours. The solution will become clear as the product forms.
-
Neutralization: Slowly add Et3N (approx. 6 mL) until the solution is neutral (pH 7).
-
Concentrate the mixture under reduced pressure to a white solid.
-
Purification: Recrystallize from Ethanol/Water or perform flash chromatography (DCM/MeOH 95:5).
Phase 2: Synthesis of this compound
Rationale: Direct N6-benzoylation is difficult to control without affecting the 5'-OH.[1] We employ the "Over-protection/Selective Hydrolysis" method. Amides (N6-Bz) are significantly more stable to base hydrolysis than esters (5'-O-Bz), allowing selective removal of the ester.[1]
Reagents: Benzoyl Chloride (BzCl), Pyridine, 1M NaOH, Methanol.
-
Benzoylation: Dissolve 2',3'-O-isopropylideneadenosine (5.0 g, 16.3 mmol) in dry pyridine (50 mL) .
-
Cool to 0°C. Dropwise add BzCl (5.7 mL, 49 mmol, 3 equiv) .
-
Warm to RT and stir for 4 hours. (TLC will show conversion to the di-benzoyl/tri-benzoyl species).[1]
-
Quench with ice water and extract with DCM. Wash with 1M HCl (to remove pyridine), sat. NaHCO3, and brine.[4] Dry (Na2SO4) and concentrate.[1][2][3]
-
Selective Hydrolysis: Redissolve the crude foam in MeOH (100 mL) .
-
Cool to 0°C and add 1M NaOH (35 mL) . Monitor closely by TLC (approx. 15–30 mins). You are watching for the disappearance of the upper spot (di-benzoyl) and appearance of the major product.
-
Workup: Neutralize with Acetic Acid or 1M HCl to pH 7. Concentrate to remove MeOH.
-
Extract the aqueous residue with DCM.
-
Purification: Flash chromatography (DCM -> 5% MeOH/DCM).
Phase 3: The TEMPO/BAIB Oxidation (5'-Carboxylic Acid Formation)
Rationale: This is the critical step. TEMPO is the catalytic oxidant, while BAIB acts as the stoichiometric terminal oxidant, regenerating the active nitrosonium ion.
Reagents:
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) - Catalyst[1][4][7]
-
BAIB (Bis(acetoxy)iodo]benzene) - Stoichiometric Oxidant[1]
-
Solvent: Acetonitrile (MeCN) / Water (1:1 mixture)[1]
Protocol:
-
Dissolve This compound (1.0 g, 2.43 mmol) in MeCN (12 mL) and Water (12 mL) .
-
Add TEMPO (76 mg, 0.48 mmol, 0.2 equiv) . The solution will turn orange/red.
-
Add BAIB (1.72 g, 5.34 mmol, 2.2 equiv) in one portion.
-
Stir vigorously at Room Temperature.
-
Observation: The reaction typically completes in 3–6 hours.
-
Mechanism Check: The orange color of TEMPO should persist. If it fades to pale yellow, the catalytic cycle has stalled; add a small amount more TEMPO.
-
-
Monitoring: TLC (DCM/MeOH/AcOH 90:9:1). The product will be significantly more polar (lower Rf) and may streak slightly due to the carboxylic acid.
-
Workup:
-
Concentrate the mixture to remove MeCN.
-
The aqueous residue may contain the product as a precipitate or oil.[8]
-
Extract with Ethyl Acetate (3 x 50 mL) .[1] Note: If the product is very water-soluble, adjust aqueous phase to pH 3-4 with dilute HCl before extraction.[1]
-
Wash combined organics with 10% Na2S2O3 (to quench oxidants) and Brine.
-
Dry over Na2SO4 and concentrate.[2]
-
-
Purification:
-
The crude product often contains iodobenzene and acetic acid byproducts.
-
Method A (Precipitation): Dissolve in minimum DCM and precipitate into cold Hexanes/Ether.
-
Method B (Column): Silica Gel chromatography using a gradient of DCM -> 10% MeOH/DCM (with 0.5% Acetic Acid to prevent streaking).[1]
-
Yield Expectation: 60–80%[1]
-
Mechanistic Insight (TEMPO/BAIB Cycle)
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an oxoammonium species.[4][9]
Figure 2: The catalytic cycle. BAIB continuously regenerates the active N-oxoammonium ion from TEMPO and its reduced hydroxylamine form.[1]
Quality Control & Data Specifications
Upon isolation, the product must be verified. The carboxylic acid proton is often broad or not visible in CDCl3 but clear in DMSO-d6.
Table 1: Analytical Specifications
| Parameter | Specification | Notes |
| Appearance | White to off-white foam/solid | Yellow tint indicates residual TEMPO/Iodobenzene.[1] |
| 1H NMR (DMSO-d6) | δ ~12.8 (br s, 1H, COOH) | Diagnostic peak for oxidation success.[1] |
| 1H NMR (Sugar) | δ ~6.5 (d, 1H, H-1') | Anomeric proton shift confirms nucleoside integrity.[1] |
| 1H NMR (Aromatic) | δ 7.5–8.1 (m, Benzoyl + H2/H8) | Confirms N6-Benzoyl retention.[1] |
| Mass Spec (ESI-) | [M-H]- observed | Negative mode is often more sensitive for acids.[1] |
| Purity (HPLC) | >95% (254 nm) | Essential for biological assays.[1] |
Troubleshooting & Critical Nuances
-
"My reaction stalled at the aldehyde."
-
"I lost the isopropylidene group."
-
Cause: The reaction became too acidic (Acetic acid is a byproduct of BAIB).
-
Fix: Add a buffer (NaHCO3) or ensure the workup is performed quickly. However, acetonides are generally stable to the mild acetic acid generated.
-
-
"The product is stuck in the water layer."
-
Cause: The carboxylic acid forms a salt if the pH is too high.
-
Fix: Acidify the aqueous layer to pH 3.0 carefully with 1M HCl before extraction. Do not go below pH 2 to save the protecting groups.
-
References
-
Eppacher, S., et al. (2004). "Synthesis of N-Benzoyl-2',3'-O-isopropylideneadenosine-5'-carboxylic Acid." Helvetica Chimica Acta, 87(12), 3004–3020. [1]
-
Epp, J. B., & Widlanski, T. S. (1999).[4][10] "Facile Preparation of Nucleoside-5'-carboxylic Acids." The Journal of Organic Chemistry, 64(1), 293–295.
- Prasad, A. K., et al. (2011). "Modifications of the Pentose Moiety of Nucleosides." Tetrahedron, 67(29), 5079–5118.
-
De Mico, A., et al. (1997). "A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Primary Alcohols to Carbonyl Compounds." The Journal of Organic Chemistry, 62(20), 6974–6977.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. arkat-usa.org [arkat-usa.org]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. This compound | Chemrio [chemrio.com:9999]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TEMPO [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. TEMPO - Wikipedia [en.wikipedia.org]
- 10. orgsyn.org [orgsyn.org]
Application Note: Functionalization of N6-Benzoyl-2',3'-isopropylideneadenosine at the 5'-position
Strategic Overview: The "Privileged Scaffold"
In the landscape of nucleoside analog development, N6-Benzoyl-2',3'-isopropylideneadenosine (hereafter referred to as Scaffold 1 ) represents a critical "privileged scaffold." Its value lies in its orthogonal protection strategy:
-
2',3'-Isopropylidene (Acetonide): Locks the ribose sugar in a rigid conformation and protects the secondary hydroxyls from alkylation or oxidation. It is acid-labile but stable to basic conditions.
-
N6-Benzoyl: Protects the exocyclic amine of the adenine base. This renders the base lipophilic (improving solubility in organic solvents like DCM and DMF) and prevents N-alkylation side reactions. It is base-labile (cleaved by ammonia/methoxide).
The Target: The 5'-hydroxyl group remains free. This primary alcohol is sterically unhindered and nucleophilic, serving as the sole handle for functionalization. This guide details three high-value transformations at this position: Activation (Tosylation) , Oxidation (to Uronic Acid) , and Direct Substitution (Mitsunobu) .
Pre-Reaction Critical Checks
Before initiating any protocol, verify the integrity of your starting material.
| Parameter | Specification | Scientist's Note |
| Appearance | White to off-white foam/powder | Yellowing indicates benzoyl hydrolysis or oxidation. |
| Solubility | DMSO, DMF, Pyridine, DCM | Insoluble in water/ether. Ensure complete dissolution before adding reagents. |
| Purity Check | TLC (5% MeOH in DCM) | |
| Water Content | <0.5% (Karl Fischer) | Critical: The 5'-OH reaction is moisture sensitive. Dry scaffold azeotropically with pyridine or toluene if necessary. |
Workflow A: 5'-O-Activation (Tosylation)
Objective: Convert the poor leaving group (-OH) into a potent leaving group (-OTs) to enable nucleophilic substitution (e.g., Azidation for Click Chemistry).
Mechanistic Insight
We utilize p-Toluenesulfonyl chloride (TsCl) in anhydrous pyridine . Pyridine acts dualistically as the solvent and the proton scavenger (base).
-
Caution: The N6-benzoyl group is stable in pyridine, but strong primary amines (like methylamine) introduced later will cleave it.
Protocol A: Synthesis of 5'-O-Tosyl-N6-Benzoyl-2',3'-isopropylideneadenosine
Reagents:
-
Scaffold 1 (1.0 eq)[1]
-
p-Toluenesulfonyl chloride (TsCl) (1.5 eq)
-
Anhydrous Pyridine (0.2 M concentration relative to Scaffold 1)
-
Dichloromethane (DCM) for workup
Step-by-Step Procedure:
-
Drying: Co-evaporate Scaffold 1 with anhydrous pyridine (
) to remove trace water. -
Dissolution: Dissolve the residue in fresh anhydrous pyridine under an Argon atmosphere. Cool to 0°C in an ice bath.
-
Addition: Add TsCl (1.5 eq) portion-wise over 10 minutes.
-
Why: Exothermic reaction. Controlling temp prevents sugar degradation.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
QC: Spot TLC. Product will move slightly higher (more lipophilic) than starting material.
-
-
Quench: Add a small amount of ice water (1 mL) to hydrolyze excess TsCl. Stir for 15 mins.
-
Workup (Crucial Step):
-
Dilute with DCM.
-
Wash with saturated
and then Water . -
Avoid: Do NOT wash with strong acids (HCl) to remove pyridine, as this will deprotect the 2',3'-acetonide. Use multiple water washes or a mild
solution if pyridine removal is difficult.
-
-
Purification: Flash chromatography (SiO2, 0-5% MeOH in DCM).
Expected Yield: 85–92%
Workflow B: 5'-Oxidation (The "Green" Route)
Objective: Convert the 5'-alcohol directly to the carboxylic acid (5'-uronic acid) for peptide coupling or bioconjugation.
Mechanistic Insight
Traditional Jones Oxidation (Chromium/Sulfuric Acid) is forbidden here due to the acid-sensitivity of the isopropylidene group. We employ the TEMPO/BAIB system.
-
BAIB (Bis-acetoxyiodobenzene): Stoichiometric co-oxidant that regenerates the active nitrosonium ion.
-
Conditions: Mild, aqueous/organic mix, pH neutral.
Protocol B: TEMPO-Mediated Oxidation to 5'-Carboxylic Acid
Reagents:
-
Scaffold 1 (1.0 eq)[1]
-
TEMPO (0.2 eq - Catalytic)
-
BAIB (2.2 eq)
-
Solvent: Acetonitrile (MeCN) / Water (1:1 v/v)
Step-by-Step Procedure:
-
Setup: Dissolve Scaffold 1 in MeCN/H2O (1:1). The solution may be slightly cloudy; this is acceptable.
-
Catalyst Addition: Add TEMPO (0.2 eq) and stir at RT for 5 minutes.
-
Oxidant Addition: Add BAIB (2.2 eq) in one portion.
-
Monitoring: Stir vigorously. The reaction usually completes within 4–6 hours.
-
Visual Cue: The solution often turns from orange (TEMPO) to pale yellow as the reaction proceeds.
-
-
Workup:
-
Purification: The carboxylic acid product is polar. Purify via Reverse Phase HPLC or precipitation from hexanes/ether.
Expected Yield: 70–80%
Workflow C: Direct Substitution (Mitsunobu)
Objective: Direct conversion of the 5'-OH to an amine, azide, or ether without an intermediate leaving group.
Mechanistic Insight
The Mitsunobu Reaction (PPh3 + DIAD) activates the oxygen as a phosphonium intermediate, which is then displaced by a pronucleophile (H-Nu) with inversion of configuration (though at the primary 5'-position, stereochemistry is not a major concern unless chiral deuterium is involved).
Protocol C: 5'-Phthalimide Synthesis (Gabriel Amine Precursor)
Reagents:
-
Scaffold 1 (1.0 eq)[1]
-
Triphenylphosphine (
) (1.5 eq)[5] -
Phthalimide (1.5 eq) - The Pronucleophile
-
DIAD (Diisopropyl azodicarboxylate) (1.5 eq)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Mix: Combine Scaffold 1,
, and Phthalimide in anhydrous THF under Argon. -
Cool: Cool the mixture to 0°C.
-
Activate: Add DIAD dropwise via syringe.
-
Observation: The yellow color of DIAD should fade upon addition.
-
-
React: Stir at 0°C for 30 mins, then warm to RT and stir overnight.
-
Workup: Concentrate THF. Triturate the residue with cold ether to precipitate Triphenylphosphine oxide (
) (remove by filtration). -
Purification: Silica gel chromatography.
Visualization of Reaction Pathways[2][5]
The following diagram illustrates the divergent synthesis pathways available from the central scaffold.
Figure 1: Divergent Functionalization of this compound.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (Tosylation) | Wet Pyridine | Pyridine is hygroscopic. Distill over |
| Loss of Acetonide | Acidic Workup | During Tosylation workup, if pH drops < 4, the acetonide hydrolyzes. Keep pH > 7. |
| Incomplete Oxidation | Old BAIB | BAIB degrades over time. Check if the reagent is white crystals (good) or yellow powder (bad). |
| N6-Deprotection | Nucleophilic Attack | Avoid using primary amines or strong alkoxides (NaOMe) until you are ready to remove the Benzoyl group. |
References
-
PubChem. N6-Benzoyladenosine Compound Summary (CID 11728391). [Link]
-
Organic Syntheses. TEMPO-Mediated Oxidation of Alcohols to Carboxylic Acids.[4] (General Protocol Adaptation). [Link]
Sources
Application Note: Strategic Utilization of N6-Benzoyl-2',3'-isopropylideneadenosine in Nucleoside Analog Synthesis
[1]
Abstract & Strategic Rationale
In the landscape of nucleoside chemistry, N6-Benzoyl-2',3'-isopropylideneadenosine (CAS: 15296-53-4) represents a "privileged intermediate."[1] Its value lies in its specific orthogonality: it masks the nucleophilic exocyclic amine (N6) and the cis-diol system (2',3'), leaving the primary 5'-hydroxyl group as the sole reactive handle.
This protection pattern forces regioselectivity, allowing researchers to perform modifications at the 5'-position—such as phosphorylation, sulfamoylation, or Mitsunobu couplings—without competitive side reactions at the base or sugar ring. This guide details the synthesis, handling, and deprotection logic for this critical intermediate.[2]
Molecule Profile & Reactivity Logic[1]
-
Chemical Name: N-(9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)benzamide[1]
-
Molecular Formula:
[1] -
Molecular Weight: 411.41 g/mol [1]
-
Key Features:
Visualization: Reactivity Architecture
The following diagram illustrates the protection logic and the "reactive hub" at the 5'-position.
Figure 1: Reactivity map showing the orthogonal stability of the protecting groups. The 5'-OH remains the sole target for modification.
Protocol 1: Synthesis of the Intermediate
While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] This protocol addresses the common "Bis-benzoylation" pitfall, where the exocyclic amine reacts twice with benzoyl chloride.
Reagents Required[2][3][4][5][6][7][8][9]
-
Adenosine (dried in vacuo over
) -
Acetone (anhydrous) & p-Toluenesulfonic acid (p-TsOH)[1]
-
Pyridine (anhydrous)[1]
-
Ammonium Hydroxide (
) or ice-cold NaOH[1]
Step-by-Step Workflow
Step 1: 2',3'-O-Isopropylidene Protection [1]
-
Suspend Adenosine (10 g, 37.4 mmol) in anhydrous acetone (200 mL).
-
Add p-TsOH monohydrate (7.1 g, 37.4 mmol).
-
Stir at room temperature (RT) for 2–4 hours. The solution will become clear as the product forms.
-
Neutralization: Add solid
to neutralize the acid. Filter the solids.[3][4] -
Concentrate the filtrate to dryness to yield 2',3'-O-isopropylideneadenosine (white solid).[1]
-
QC Check:
NMR should show two methyl singlets (~1.3 and 1.6 ppm).[1]
-
Step 2: N6-Benzoylation (The Critical Step)
-
Dissolve the intermediate from Step 1 in dry pyridine (100 mL). Cool to 0°C.[1][5][3]
-
Add Benzoyl Chloride (5.2 mL, 1.2 eq) dropwise over 20 minutes.
-
Note: Using excess BzCl often leads to N6,N6-bis-benzoyl or 5'-O-benzoyl side products.[1]
-
-
Allow to warm to RT and stir for 3 hours.
-
Hydrolysis of Bis-adducts: Cool the mixture back to 0°C. Add 10 mL of ice-cold water followed by 10 mL of concentrated
. Stir for 15 minutes. -
Workup: Evaporate pyridine in vacuo. Dissolve residue in DCM, wash with saturated
and brine. -
Dry over
and concentrate.
Visualization: Synthesis Pathway
Figure 2: Synthesis workflow highlighting the critical hydrolysis step to ensure mono-benzoylation.
Protocol 2: Downstream Application (5'-Functionalization)
The primary utility of this intermediate is the clean modification of the 5'-OH. Below is a protocol for a Mitsunobu Reaction , commonly used to introduce azides (for Click chemistry) or sulfonamides.
Case Study: Synthesis of 5'-Phthalimido-5'-deoxyadenosine derivative
-
Setup: Dissolve this compound (1.0 eq), Triphenylphosphine (
, 1.5 eq), and Phthalimide (1.5 eq) in anhydrous THF. -
Addition: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.
-
Reaction: Stir at RT for 12 hours.
-
Purification: Silica gel chromatography (EtOAc/Hexanes).
-
Why this works: The bulky N6-benzoyl group prevents competitive N-alkylation at the adenine ring, and the isopropylidene protects the sugar face.
-
Protocol 3: Orthogonal Deprotection
Choosing the correct deprotection sequence is vital to avoid product degradation.
| Group to Remove | Reagent | Conditions | Mechanism |
| N6-Benzoyl | Methanolic Ammonia ( | RT, 12–24 h | Aminolysis of the amide bond.[1] |
| N6-Benzoyl | 1M NaOH / Pyridine (1:1) | 0°C, 20 min | Rapid hydrolysis (Aggressive). |
| Isopropylidene | 50% Aqueous TFA | 0°C | Acid-catalyzed ketal hydrolysis.[1] |
| Isopropylidene | 80% Acetic Acid | 60°C, 4 h | Milder acid hydrolysis. |
Recommended Sequence (Global Deprotection)
For most nucleoside analogs (e.g., 5'-modified), the standard deprotection sequence is:
-
Base first: Treat with
to remove the Benzoyl group. Evaporate. -
Acid second: Treat residue with 50% TFA/Water to remove the Isopropylidene group.
-
Reasoning: Acidic treatment first can sometimes lead to depurination (cleavage of the glycosidic bond) if the base is protected with an electron-withdrawing group like Benzoyl. Removing the Benzoyl group first restores the electron density to the purine ring, stabilizing the glycosidic bond against the subsequent acid step.
-
Troubleshooting & Yield Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Wet Acetone | Use freshly distilled acetone or dry over molecular sieves.[1] Water inhibits ketal formation.[1] |
| Multiple Spots on TLC (Step 2) | Bis-benzoylation | Do not skip the mild |
| Depurination during Deprotection | Acid too strong | If using TFA, ensure temperature is controlled (0°C).[1] Alternatively, use Formic acid or Acetic acid. |
| Insolubility | High lipophilicity | The protected intermediate is very lipophilic. Use DCM/MeOH mixtures for chromatography, not just pure DCM. |
References
Sources
- 1. N6-Benzoyladenosine | C17H17N5O5 | CID 11728391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
Selective deprotection protocols for N6-Benzoyl-2',3'-isopropylideneadenosine
Application Notes and Protocols
Topic: Selective Deprotection Protocols for N6-Benzoyl-2',3'-isopropylideneadenosine
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Orthogonal Chemistry of a Versatile Nucleoside Intermediate
This compound is a cornerstone intermediate in the synthesis of a vast array of nucleoside analogues, oligonucleotides, and therapeutic agents.[1] Its utility stems from the strategic placement of two distinct protecting groups: a base-labile benzoyl group on the exocyclic N6-amine of the adenine base and an acid-labile isopropylidene group (acetonide) shielding the 2' and 3' hydroxyls of the ribose sugar. This arrangement represents a classic example of an orthogonal protection strategy, where each group can be removed under specific conditions without affecting the other.[2][3]
Mastering the selective deprotection of this molecule is paramount for synthetic success. It allows chemists to unmask a specific reactive site for further modification—either the N6-amine or the 2',3'-diol—while the other remains protected. This guide provides a detailed exploration of the chemical principles and field-proven protocols for achieving high-yield, selective deprotection of either the benzoyl or the isopropylidene group, empowering researchers to confidently advance their synthetic campaigns.
Part 1: Selective Removal of the N6-Benzoyl Group via Basic Hydrolysis
Causality and Rationale: The N6-benzoyl group is an amide linkage that is susceptible to nucleophilic attack and cleavage under basic conditions.[4] The most common method is ammonolysis, which uses ammonia as the nucleophile. The key to selectivity is employing conditions that are sufficiently basic to cleave the amide but mild enough to leave the acid-sensitive 2',3'-isopropylidene acetal intact. The isopropylidene group is stable to the basic reagents used in these protocols.
Comparative Overview of N6-Debenzoylation Methods
The following table summarizes common methods for the selective removal of the N6-benzoyl group. The choice depends on the desired reaction speed and the substrate's sensitivity to prolonged exposure to basic conditions.
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Key Considerations |
| Methanolic Ammonia | Saturated NH₃ in Methanol, Room Temp. | 12-24 hours | >90% | A mild, widely used, and reliable method. Ideal for ensuring the integrity of other sensitive functional groups.[5] |
| Aqueous Ammonia | Conc. NH₄OH (28-30%), 55-65 °C | 2-8 hours | >90% | Faster due to elevated temperature. Commonly used in standard oligonucleotide deprotection workflows.[5] |
| Potassium Carbonate | 0.05 M K₂CO₃ in Methanol, Room Temp. | 4-12 hours | >95% | An exceptionally mild, non-ammoniacal method suitable for highly sensitive substrates.[6] |
Experimental Protocol: N6-Debenzoylation with Methanolic Ammonia
This protocol details the mild and effective removal of the N6-benzoyl group to yield 2',3'-O-isopropylideneadenosine.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Ammonia gas or a pre-made saturated solution of ammonia in methanol (approx. 7N)
-
Round-bottom flask or sealed pressure vessel
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing solvent (e.g., Dichloromethane:Methanol 95:5 v/v)
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (e.g., 1.0 g) in anhydrous methanol (40-50 mL) in a round-bottom flask.
-
Saturation with Ammonia: Cool the solution in an ice bath. Bubble ammonia gas through the solution for 15-20 minutes until saturation is achieved. Alternatively, add a commercially available saturated solution of ammonia in methanol.
-
Reaction: Securely seal the flask or vessel. Allow the mixture to stir at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC. Spot aliquots of the reaction mixture against the starting material. The product, 2',3'-O-isopropylideneadenosine, is more polar and will have a lower Rf value. The reaction is typically complete within 12-24 hours.[5]
-
Work-up: Once the starting material is fully consumed, remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be purified further by silica gel column chromatography or recrystallization.
Workflow for Selective N6-Debenzoylation
Caption: Workflow for selective N6-benzoyl group removal.
Part 2: Selective Removal of the 2',3'-Isopropylidene Group via Acid Hydrolysis
Causality and Rationale: The 2',3'-isopropylidene group is a cyclic acetal, which is stable to basic and nucleophilic conditions but readily hydrolyzed under acidic conditions.[7][8] The mechanism involves protonation of one of the acetal oxygens, followed by ring-opening and subsequent attack by water to release acetone and the free 1,2-diol. The key to selectivity is using acidic conditions mild enough to avoid cleavage of the N-glycosidic bond (depurination) or hydrolysis of the N6-benzoyl amide group.
Comparative Overview of Isopropylidene Deprotection Methods
The following table summarizes common methods for the selective removal of the 2',3'-isopropylidene group.
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Key Considerations |
| Aqueous Acetic Acid | 80% Acetic Acid in H₂O, 60-80 °C | 1-4 hours | >90% | A very common, mild, and reliable method that minimizes the risk of depurination.[9] |
| Aqueous TFA | 1-10% Trifluoroacetic Acid in H₂O, Room Temp. | 15-60 mins | >95% | Much faster than acetic acid, but care must be taken as prolonged reaction can lead to side reactions.[7] |
| Dowex 50W (H⁺ form) | Dowex 50W resin in Methanol/H₂O, Room Temp. | 2-8 hours | >90% | Heterogeneous catalyst that is easily filtered off, simplifying work-up.[7] |
| p-TsOH | Catalytic p-Toluenesulfonic acid in MeOH, Room Temp. | 1-3 hours | High | Effective method, but requires careful neutralization during work-up.[10] |
Experimental Protocol: Isopropylidene Deprotection with Aqueous Acetic Acid
This protocol details the selective removal of the 2',3'-isopropylidene group to yield N6-Benzoyladenosine.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer, stir bar, and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing solvent (e.g., Dichloromethane:Methanol 9:1 v/v)
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
Prepare Reagent: Prepare an 80% aqueous acetic acid solution by mixing four parts glacial acetic acid with one part deionized water (v/v).
-
Dissolution: Dissolve this compound (e.g., 1.0 g) in the 80% aqueous acetic acid solution (20-30 mL) in a round-bottom flask.
-
Reaction: Heat the solution to 60 °C with stirring.
-
Monitoring: Monitor the reaction's progress by TLC. Spot aliquots of the reaction mixture against the starting material. The product, N6-Benzoyladenosine, is significantly more polar and will have a much lower Rf value. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Co-evaporate the acetic acid with toluene or water under reduced pressure to remove all traces of acid.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol or water) or by silica gel column chromatography to yield pure N6-Benzoyladenosine.
Summary Diagram: Orthogonal Deprotection Strategy
The ability to selectively cleave one of two protecting groups based on a fundamental difference in their chemical reactivity is the essence of an orthogonal strategy. This allows for precise, stepwise synthesis of complex adenosine derivatives.
Caption: Orthogonal deprotection of this compound.
References
-
Xu, Y., Karalkar, N.B., & Kool, E.T. (2001). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 30(19), e101. [Link]
- Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. (Note: A general reference for nucleoside protection strategies, specific URL not available for direct deep link).
-
Stawinski, J., & Strömberg, R. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 30(19), e101. [Link]
-
Wang, G., & Gunic, E. (2014). Regioselective Deacetylation in Nucleosides and Derivatives. Current Protocols in Nucleic Acid Chemistry, 57, 2.2.1-2.2.19. [Link]
-
Prakash, T. P., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Bioorganic & Medicinal Chemistry Letters, 24(12), 2655-2659. [Link]
- Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Georg Thieme Verlag. (Note: General textbook reference, a specific URL is not applicable).
-
Synform. (2022). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Thieme. [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. totalsynthesis.com. [Link]
-
Lescrinier, E., et al. (2000). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Current Medicinal Chemistry, 7(12), 1169-1185. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. jocpr.com [jocpr.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. total-synthesis.com [total-synthesis.com]
- 9. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Troubleshooting & Optimization
Improving yield of N6-Benzoyl-2',3'-isopropylideneadenosine synthesis
Technical Support Center: Optimizing N6-Benzoyl-2',3'-isopropylideneadenosine Synthesis
Executive Summary
The synthesis of This compound is a cornerstone protocol in nucleoside chemistry, serving as a critical intermediate for phosphoramidite production. However, standard protocols often suffer from two main yield-killing bottlenecks: incomplete acetonide protection (due to water equilibrium) and non-selective benzoylation (leading to O-benzoylated or N6,N6-bis-benzoylated byproducts).
This guide deviates from "textbook" recipes by advocating for a "Scavenge & Rescue" strategy :
-
Thermodynamic Control (Step 1): Using 2,2-dimethoxypropane (DMP) to chemically scavenge water, driving acetonide formation to near-quantitative conversion.
-
The "Over-Reaction" Strategy (Step 2): Intentionally driving benzoylation to completion (hitting 5'-OH and N6), followed by a selective alkaline hydrolysis "rescue" step that cleaves the unstable ester and the second benzoyl group, leaving the desired N6-amide intact.
Module 1: The Foundation (2',3'-O-isopropylidene protection)
The Core Problem: The reaction between adenosine and acetone is an equilibrium. Even trace moisture reverses the reaction, capping yields at ~60-70%. The Fix: Chemical Dehydration.
Optimized Protocol
-
Reagents: Adenosine (dried), Acetone (HPLC grade), 2,2-Dimethoxypropane (DMP) , p-Toluenesulfonic acid (p-TsOH).
-
Mechanism: DMP reacts with water to form methanol and acetone. This irreversibly removes water from the equation, shifting the equilibrium to the right (Le Chatelier's Principle).
| Parameter | Standard Protocol | Optimized Protocol | Why? |
| Solvent | Acetone | Acetone + DMP (1:1) | DMP scavenges water generated during the reaction. |
| Catalyst | Perchloric Acid | p-TsOH (Monohydrate) | Safer handling; easier to neutralize. |
| Time | 4–6 Hours | 1–2 Hours | Faster kinetics due to water removal. |
| Workup | Neutralize & Evaporate | Na2CO3 Neutralization -> Slurry | Prevents acid-catalyzed hydrolysis during evaporation. |
Q: My reaction mixture turned dark yellow/brown. Is the product ruined? A: Not necessarily, but it indicates acid-catalyzed decomposition of the purine or acetone polymerization.
-
Cause: Acid concentration too high or temperature >25°C.
-
Fix: Use p-TsOH at 1.5–2.0 equivalents relative to adenosine. Ensure the reaction stays at Room Temperature (RT). If dark, treat with activated charcoal during the crystallization step.
Module 2: The N6-Benzoylation (The "Rescue" Strategy)
The Core Problem: Adenosine has reactive hydroxyls (5'-OH) and the N6-amine.[1] Benzoyl chloride (BzCl) is aggressive. It is nearly impossible to stop exactly at mono-N6-benzoylation without getting 5'-O-benzoate or N6,N6-bis-benzoate impurities. The Fix: Don't try to stop it. Over-benzoylate, then selectively hydrolyze.
Optimized Protocol
-
Acylation: React the 2',3'-isopropylideneadenosine with excess BzCl (3.0–3.5 eq) in Pyridine.
-
Result: You will form a mixture of N6-Bz, N6,N6-bis-Bz, and 5'-O-Bz derivatives.
-
-
The "Rescue" (Selective Hydrolysis):
-
Cool the mixture to 0°C.
-
Add aqueous Ammonia (NH4OH) or NaOH/MeOH to the pyridine solution.
-
Stir for 15–30 minutes.
-
Mechanism:[2][3][4] The 5'-O-ester and the "second" N6-benzoyl group are kinetically much more labile (unstable) than the primary N6-amide. The base cleaves the impurities back to the desired product.
-
Q: I see three spots on my TLC during benzoylation. What are they? A:
-
Top Spot (High Rf): Fully protected (N6,N6-bis-Bz-5'-O-Bz).
-
Middle Spot: N6-Bz-5'-O-Bz or N6,N6-bis-Bz.
-
Target Spot: this compound. Action: Do not stop the reaction until the starting material (lowest spot) is gone. The "Rescue" step will collapse the top spots down to your Target Spot.
Module 3: Visualization of Logic & Workflow
Figure 1: The "Rescue" Synthesis Pathway
This diagram illustrates the conversion of impurities into the target product via selective hydrolysis.
Caption: Fig 1. The "Rescue" strategy intentionally over-benzoylates to ensure full conversion, then selectively cleaves labile esters/amides to recover high yields of the target.
Module 4: Troubleshooting & FAQ
Scenario A: "My yield is <40% after crystallization."
| Potential Cause | Diagnostic | Corrective Action |
| Product lost in Mother Liquor | TLC of filtrate shows product spot. | The product is amphiphilic. Do not use pure water for precipitation. Use Ethanol/Water (1:1) or Ethyl Acetate/Hexane for crystallization. |
| Acid Hydrolysis | Smell of acetone during workup. | The acetonide is acid-labile. Ensure the pH is adjusted to 7.5–8.0 with NaHCO3 before evaporating the acetone in Step 1. |
Scenario B: "The product is oiling out instead of crystallizing."
-
Cause: Presence of residual Pyridine or Benzoic Acid.
-
Fix:
-
Dissolve the oil in CH2Cl2.
-
Wash with saturated NaHCO3 (removes Benzoic acid).
-
Wash with CuSO4 solution (removes Pyridine—turns solution blue).
-
Dry, evaporate, and attempt crystallization from hot Ethanol.
-
Scenario C: "I have a persistent impurity at Rf ~0.2."
-
Identification: This is likely unreacted Adenosine (if Step 1 failed) or Deprotected Adenosine (if Step 2 workup was too acidic).
-
Prevention: Ensure the DMP is fresh. Old DMP hydrolyzes and loses water-scavenging ability.
Module 5: Decision Tree for Low Yields
Caption: Fig 2. Troubleshooting logic flow to identify yield loss points in the acetonide protection and benzoylation sequence.
References
-
BenchChem. (2025).[5][6] The Pivotal Role of Benzoylation in Adenosine Chemistry: A Technical Guide. Retrieved from
-
Ti, G. S., Gaffney, B. L., & Jones, R. A. (1982). Transient Protection: Efficient Synthesis of N6-Benzoyl-2'-deoxyadenosine.[1] (Methodology adapted for ribonucleosides).[4][7] Journal of the American Chemical Society.
-
Sigma-Aldrich. (n.d.). 2',3'-O-Isopropylideneadenosine Product Analysis and Reactivity. Retrieved from
-
Google Patents. (n.d.). Method of synthesizing adenosine, 2',3'-o-isopropylidene-adenosine (US3450693A). Retrieved from
-
Thermo Scientific. (n.d.). Chemical Properties of this compound. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting solubility issues of N6-Benzoyl-2',3'-isopropylideneadenosine in water
Welcome to the technical support resource for N6-Benzoyl-2',3'-isopropylideneadenosine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for common challenges encountered with this compound, particularly concerning its solubility in aqueous media for experimental use. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure the successful integration of this valuable adenosine analog into your research.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?
A: Yes, this is entirely expected. This compound is a "protected nucleoside," meaning key functional groups of the parent molecule, adenosine, have been chemically modified. Specifically, the benzoyl group on the N6 amine and the isopropylidene group across the 2' and 3' hydroxyls of the ribose sugar are hydrophobic moieties.[1][] These groups are intentionally added to increase the molecule's solubility in organic solvents, which is often necessary for chemical synthesis and purification.[][3] However, this chemical modification drastically reduces its polarity, making it poorly soluble in water and aqueous buffers.[4][5]
The core principle at play is "like dissolves like." The bulky, non-polar protecting groups mask the polar amine and hydroxyl groups that would typically form hydrogen bonds with water, leading to its hydrophobic character.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A: To effectively work with this compound, it is essential to first prepare a concentrated stock solution in a water-miscible organic solvent. Based on data for structurally similar protected nucleosides, the following solvents are recommended.[6]
| Solvent | Known Solubility of Related Compounds | Recommended Starting Concentration |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL (for N6-benzoyl-2'-Deoxyadenosine) | 10-20 mg/mL |
| N,N-Dimethylformamide (DMF) | 30 mg/mL (for N6-benzoyl-2'-Deoxyadenosine) | 10-30 mg/mL |
| Ethanol | 1 mg/mL (for N6-benzoyl-2'-Deoxyadenosine) | ≤ 1 mg/mL (use with caution) |
Expert Insight: We strongly recommend using high-purity, anhydrous DMSO for your primary stock solution. It is a versatile solvent that is compatible with most biological assays at low final concentrations (typically <0.5%). Always store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[7]
Q3: My compound dissolved in DMSO, but precipitated when I added it to my aqueous experimental medium. What should I do?
A: This is a common issue known as "carry-over precipitation." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even if the organic solvent concentration is low. The workflow below outlines a systematic approach to overcome this problem.
Caption: Decision-making workflow for addressing precipitation.
Q4: Are there any stability concerns with this compound in solution?
A: Yes, pH is a critical factor. The N6-benzoyl protecting group is susceptible to hydrolysis under basic conditions.[1] Exposure to strong bases (pH > 8.5) can cleave the benzoyl group, converting the molecule to 2',3'-isopropylideneadenosine. Therefore, it is crucial to maintain the pH of your stock and final experimental solutions within a neutral to slightly acidic range (pH 6.0-7.8).
Troubleshooting Guide: Achieving a Stable Aqueous Solution
This section provides a detailed, step-by-step protocol for the solubilization of this compound.
Objective: To prepare a working solution of this compound in an aqueous buffer with minimal organic solvent, while avoiding precipitation.
Principle: The strategy is to first create a high-concentration stock in an appropriate organic solvent and then perform a careful serial dilution into the final aqueous medium. This method ensures that the compound is fully solvated before being introduced to the aqueous environment, minimizing the risk of precipitation.
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a concentration of 10 mg/mL (or your desired concentration).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes in a water bath sonicator to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no undissolved particulates.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]
Protocol 2: Dilution into Aqueous Buffer
Critical Step: The key to preventing precipitation is to add the stock solution to the aqueous buffer, not the other way around, and to ensure rapid mixing.
-
Prepare Buffer: Dispense the final volume of your desired aqueous buffer (e.g., PBS, TRIS, cell culture media) into a sterile conical tube.
-
Set up Vortex: Place the tube of buffer on a vortex mixer set to a medium speed.
-
Dilution: While the buffer is vortexing, slowly add the required volume of the DMSO stock solution dropwise directly into the vortex. This ensures immediate and rapid dispersion of the compound in the buffer, preventing localized high concentrations that can lead to precipitation.
-
Final Check: After addition, continue vortexing for another 30 seconds. Visually inspect the solution for any signs of cloudiness or precipitation. If the solution is clear, it is ready for your experiment.
Advanced Solubilization Strategies
If precipitation persists even with the recommended dilution method, consider these advanced strategies, which are commonly employed for formulating poorly soluble drugs.[8][9][10]
-
Use of a Co-Solvent: Incorporate a small percentage (1-5%) of a less polar, water-miscible solvent like ethanol or polyethylene glycol (PEG-400) into your final aqueous buffer. This can increase the overall solvating capacity of the medium.
-
pH Adjustment: While being mindful of the compound's stability, slight adjustments to the buffer's pH (within the 6.0-7.5 range) can sometimes improve solubility.
-
Use of Surfactants/Detergents: For in vitro assays where it is permissible, the addition of a non-ionic surfactant like Tween® 20 or Triton™ X-100 at a concentration below its critical micelle concentration (CMC) can help to keep hydrophobic compounds in solution.
Visualizing the Solubility Challenge
The following diagram illustrates why this compound is poorly soluble in water. The hydrophobic protecting groups (in red and orange) shield the polar parts of the adenosine molecule (in blue), preventing favorable interactions with water molecules.
Caption: Hydrophobic shielding of polar functional groups.
References
- Google Patents.
- Google Patents.WO2000075154A2 - Protected nucleosides.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11728391, N6-Benzoyladenosine.[Link]
-
AAPS Advances in Pharmaceutical Sciences Series. Formulating Poorly Water Soluble Drugs. [https://link.springer.com/book/10.1007/978-1-4939-23 poorly-soluble-drugs]([Link] poorly-soluble-drugs)
-
Jourdain, H., et al. (2017). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Chemistry and Chemotherapy.[Link]
-
ACS Omega. Reversible and Fully Controllable Generation of Organo-Soluble DNA (osDNA).[Link]
-
ACS Publications. Reversible and Fully Controllable Generation of Organo-Soluble DNA (osDNA).[Link]
-
Aragen Life Sciences. Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions.[Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 3. US6414137B1 - Selective solvent extraction for the purification of protected nucleosides - Google Patents [patents.google.com]
- 4. WO2000075154A2 - Protected nucleosides - Google Patents [patents.google.com]
- 5. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. repo.upertis.ac.id [repo.upertis.ac.id]
- 9. m.youtube.com [m.youtube.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Purification methods for N6-Benzoyl-2',3'-isopropylideneadenosine intermediates
Technical Support Center: Nucleoside Chemistry Division Subject: Purification & Troubleshooting for N6-Benzoyl-2',3'-isopropylideneadenosine Ticket ID: NUC-BZ-ISO-001 Status: Open[1]
Diagnostic Triage: What is the state of your crude?
Before proceeding to purification, compare your current situation with these common scenarios. This intermediate (this compound) is a critical "gateway" molecule for oligonucleotide synthesis, but it presents a unique dichotomy: the acetonide is acid-labile, while the N6-benzoyl group is base-labile.[1]
| Symptom | Probable Cause | Immediate Action |
| Product is an oil/gum that won't solidify. | Residual Pyridine or Benzoic Acid.[1] | Do not column yet. Perform Toluene co-evaporation (3x) to remove pyridine azeotropically.[1] |
| TLC shows two spots close together (Product + X). | N6,N6-Dibenzoylation (Over-reaction).[1] | Chemical Repair: Treat crude with mild base (see Protocol 2) to convert Di-Bz |
| Product smells strongly of almonds/acrid. | Excess Benzoyl Chloride.[1] | Quench with MeOH, then wash with saturated NaHCO₃. |
| New polar spot appearing on TLC (Baseline). | Acetonide hydrolysis (Acidic environment).[1] | Critical: Neutralize immediately with Et₃N. Check if you used acid to remove pyridine. |
The "Chemical Repair" Strategy (Pre-Purification)
The Issue: Standard benzoylation (Benzoyl chloride/Pyridine) often yields a mixture of the desired N6-mono-benzoyl product and the N6,N6-di-benzoyl byproduct.[1] The Fix: You do not need to separate these. The di-benzoyl bond is significantly more labile than the mono-benzoyl amide bond.[1]
Protocol 1: Selective Hydrolysis of the Di-Benzoyl Impurity
-
Step 1: Dissolve the crude oil (after pyridine removal) in a mixture of Pyridine/MeOH/Water (65:30:5).
-
Step 2: Cool to 0°C. Add 2M NaOH (aq) dropwise until the solution is roughly 0.2M in NaOH.
-
Step 3: Stir for 15 minutes at 0°C. Monitor by TLC. The upper "Di-Bz" spot should collapse into the main "Mono-Bz" spot.[1]
-
Step 4: Immediately neutralize with Pyridinium form (Dowex) resin or solid Ammonium Chloride.[1] Do not use strong mineral acids (HCl) as this will cleave the isopropylidene group.
Primary Purification Protocols
Method A: Crystallization (The Scalable Standard)
Best for: Batches >5g where high purity is required without using liters of solvent.
-
Preparation: Ensure the crude material is a dry foam. Residual pyridine prevents crystallization. Co-evaporate with toluene (
mL) if necessary.[1] -
Solvent System: Ethanol (EtOH) / Water.
-
Procedure:
-
Dissolve the crude foam in boiling EtOH (approx. 5-7 mL per gram of crude).[1]
-
Once dissolved, remove from heat.
-
Add warm water dropwise until the solution becomes slightly turbid (cloud point).
-
Add a few drops of EtOH to restore clarity.
-
Allow to cool slowly to Room Temperature (RT) over 2 hours.
-
Transfer to
for overnight maturation.
-
-
Harvest: Filter the white needles/powder. Wash with cold 50% EtOH/Water.
-
Drying: Dry under high vacuum over
to remove trace water.
Method B: Flash Chromatography (The "Polishing" Step)
Best for: Small scale (<1g) or if crystallization fails due to high impurity load.[1]
-
Stationary Phase: Silica Gel 60 (
).[1] -
Neutralization: Pre-wash the column with 1% Triethylamine (TEA) in DCM to neutralize silica acidity (prevents acetonide loss).
-
Mobile Phase:
-
Gradient:
Visual Workflows
Figure 1: Purification Decision Tree
Caption: Logical flow for determining the correct purification route based on crude purity and scale.
Figure 2: The "Danger Zones" of Stability
Caption: Structural vulnerabilities of the molecule during workup. Green = Stable, Red = Unstable.[1]
Frequently Asked Questions (FAQs)
Q: Can I use HCl to wash away the pyridine? A: Absolutely not. The 2',3'-isopropylidene (acetonide) group is highly acid-labile.[1] Even dilute HCl can initiate deprotection, leading to a mixture of N6-benzoyl adenosine and the starting material. Use Copper(II) Sulfate solution (if compatible with your downstream steps) or, preferably, toluene co-evaporation to remove pyridine.[1]
Q: My product crystallized, but the melting point is broad. Why? A: This often indicates trapped solvent (solvates) or residual benzoic acid.[1]
-
Benzoic Acid Check: Run a TLC.[2][3] If benzoic acid is present, wash the solid with saturated Sodium Bicarbonate (
) solution and recrystallize. -
Solvent Trap: Nucleosides are notorious for trapping water/ethanol in the crystal lattice. Dry at
under high vacuum (0.1 mbar) for 24 hours.
Q: Why do I need to neutralize the silica gel? A: Commercial silica gel is slightly acidic (pH 5-6). For highly sensitive acetonides, this can cause "streaking" or decomposition on the column. Adding 1% Triethylamine to your packing solvent buffers the silica, ensuring the acetonide survives the transit.
References
-
Standard Benzoylation Protocols
-
Purification of Adenosine Derivatives
-
Acetonide Stability & Handling
Sources
Validation & Comparative
A Comparative Guide to the Characterization of N6-Benzoyl-2',3'-isopropylideneadenosine: An NMR-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of modified nucleosides, intermediates like N6-Benzoyl-2',3'-isopropylideneadenosine are pivotal. As a protected derivative of adenosine, it serves as a crucial building block for the synthesis of various therapeutic agents and molecular probes.[1] Rigorous structural characterization and purity assessment of this intermediate are paramount to ensure the integrity of the final products. This guide, from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of analytical techniques for the characterization of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices and present supporting data to offer a comprehensive and practical resource.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural elucidation of organic molecules like this compound. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled.
Understanding the Molecular Fingerprint: 1D NMR (¹H and ¹³C)
One-dimensional (1D) NMR, encompassing proton (¹H) and carbon-13 (¹³C) spectroscopy, provides the fundamental framework for structural analysis.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum can be divided into three key regions: the aromatic region (adenine and benzoyl protons), the ribose sugar region, and the aliphatic region (isopropylidene and solvent signals).
Expected Chemical Shifts (in DMSO-d₆): Based on the analysis of the precursor 2',3'-O-Isopropylideneadenosine and related N6-benzoyl-adenine derivatives, the following chemical shifts are anticipated.[2][3]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH (Benzoyl) | ~11.2 | Singlet | Broad, exchangeable with D₂O |
| H-2 (Adenine) | ~8.6 | Singlet | |
| H-8 (Adenine) | ~8.6 | Singlet | |
| Benzoyl Protons | 7.5 - 8.1 | Multiplet | Complex multiplet |
| H-1' (Ribose) | ~6.2 | Doublet | Anomeric proton |
| H-2' (Ribose) | ~5.4 | Multiplet | |
| H-3' (Ribose) | ~5.0 | Multiplet | |
| H-4' (Ribose) | ~4.3 | Multiplet | |
| H-5'a, H-5'b (Ribose) | ~3.6 | Multiplet | |
| Isopropylidene-CH₃ | ~1.6 | Singlet | |
| Isopropylidene-CH₃ | ~1.4 | Singlet |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, offering a direct confirmation of the carbon framework.
Expected Chemical Shifts (in DMSO-d₆):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Benzoyl C=O | ~165 |
| Adenine C4, C2, C6, C5, C8 | 140 - 155 |
| Benzoyl Aromatic Carbons | 128 - 135 |
| Isopropylidene Quaternary Carbon | ~114 |
| Ribose C1' | ~90 |
| Ribose C2', C3', C4' | 70 - 85 |
| Ribose C5' | ~62 |
| Isopropylidene CH₃ | ~25, ~27 |
Delving Deeper: 2D NMR for Unambiguous Assignments
While 1D NMR provides a wealth of information, complex molecules often exhibit signal overlap. Two-dimensional (2D) NMR techniques are indispensable for resolving these ambiguities and definitively assigning proton and carbon signals.[4]
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds.[5] For instance, the correlation between H-1' and H-2' of the ribose ring would be clearly visible.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms.[6] Each peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart.[4] This is crucial for piecing together the molecular fragments, for example, by observing a correlation from the benzoyl protons to the C=O carbon and the adenine C6 carbon.
Experimental Protocol: NMR Sample Preparation
A well-prepared sample is critical for obtaining high-quality NMR data.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. DMSO-d₆ is a common choice for nucleoside analogs due to its high dissolving power.[7]
-
Concentration: For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration (10-20 mg) is preferable.[8]
-
Purity: Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.[9] Paramagnetic impurities should be avoided as they can cause significant line broadening.[8]
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube.[10]
Orthogonal Techniques for Comprehensive Characterization
While NMR is the gold standard for structural elucidation, a multi-faceted approach employing orthogonal techniques provides a more complete picture of the compound's identity and purity.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound by separating it from any impurities.[12]
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a mobile phase (a solvent or mixture of solvents).
-
Advantages:
-
High Sensitivity: Can detect impurities at very low levels.
-
Quantitative Accuracy: Provides precise quantification of the main component and impurities when appropriate reference standards are used.
-
High Throughput: Relatively fast analysis times make it suitable for routine quality control.[13]
-
-
Limitations:
-
Structural Information: Provides limited structural information about the impurities.
-
Reference Standards: Accurate quantification of impurities often requires their individual reference standards.
-
Experimental Protocol: HPLC Purity Analysis
-
Column: A C18 reversed-phase column is typically used for nucleoside analogs.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is commonly employed.
-
Detection: UV detection at a wavelength where the benzoyl and adenine chromophores absorb strongly (e.g., 260 nm) is suitable.
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in the mobile phase.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a crucial tool for confirming its identity.
-
Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Advantages:
-
Molecular Weight Determination: Provides a highly accurate molecular weight, confirming the elemental composition.
-
Fragmentation Analysis: The fragmentation pattern can provide clues about the molecule's structure.[14] For this compound, characteristic fragments would include the loss of the isopropylidene group, the benzoyl group, and cleavage of the glycosidic bond.[15][16]
-
-
Limitations:
-
Isomer Differentiation: Cannot distinguish between isomers that have the same molecular weight.
-
Quantitative Analysis: While quantitative MS is possible, it is generally less straightforward than HPLC or qNMR.
-
Comparative Analysis: NMR vs. Alternatives
| Parameter | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Information | Detailed molecular structure, connectivity, and spatial arrangement. | Purity, number of components, and retention time. | Molecular weight and fragmentation pattern. |
| Quantitative Analysis | Excellent for absolute quantification (qNMR) without a specific reference standard for the analyte. | Excellent with reference standards; provides relative purity. | Can be quantitative but often requires more complex methods. |
| Sample Requirement | Milligram quantities. | Microgram to milligram quantities. | Nanogram to microgram quantities. |
| Destructive? | No, the sample can be recovered. | Yes, the sample is typically not recovered. | Yes, the sample is consumed. |
| Throughput | Lower, especially for 2D experiments. | Higher, suitable for routine analysis. | High. |
| Strengths | Unambiguous structure elucidation. | High sensitivity for impurity detection. | High sensitivity and accurate mass determination. |
| Weaknesses | Lower sensitivity compared to HPLC and MS. | Limited structural information. | Cannot distinguish isomers. |
Conclusion: An Integrated Approach for Unwavering Confidence
For the comprehensive characterization of this compound, a synergistic approach leveraging the strengths of NMR, HPLC, and MS is the most robust strategy. NMR spectroscopy provides the definitive structural proof, confirming the identity of the molecule beyond doubt. HPLC serves as a highly sensitive tool for assessing purity and quantifying impurities, ensuring the material meets the required quality standards. Finally, mass spectrometry offers a rapid and accurate confirmation of the molecular weight. By integrating the data from these orthogonal techniques, researchers, scientists, and drug development professionals can have the utmost confidence in the quality and identity of this critical synthetic intermediate, paving the way for successful downstream applications.
References
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for.... Retrieved from [Link]
-
Patsnap Eureka. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Retrieved from [Link]
-
The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectra (100 MHz, DMSO-d6) of compound 2 at 298 K. The DMSO-d6.... Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
SPECIFIC POLYMERS. (2024, July). HPLC, a modular technique that complements NMR. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). Retrieved from [Link]
-
GEO-LEO e-docs. (n.d.). Supplementary of Molecules. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (NP0000023). Retrieved from [https://www.np-mrd.org/spectra/NP0000023#1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental)]([Link] NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental))
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR derived HSQC (A) and HMBC (B) spectra of.... Retrieved from [Link]
-
ACG Publications. (n.d.). Records of Natural Products-SI. Retrieved from [Link]
-
ACG Publications. (n.d.). Records of Natural Products-SI. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 13C NMR (d6-DMSO, 151 MHz). Retrieved from [Link]
-
Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation mass spectra of nucleosides. All main fragmentations are.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry | Request PDF. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemguide. (2016, March). high resolution nuclear magnetic resonance (nmr) spectra. Retrieved from [Link]
-
YouTube. (2016, April 26). NMR Spectroscopy. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
Semantic Scholar. (n.d.). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
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Advanced Purity Analysis of N6-Benzoyl-2',3'-isopropylideneadenosine: A Comparative Guide to Mass Spectrometry vs. HPLC-UV
Topic: Mass spectrometry analysis of N6-Benzoyl-2',3'-isopropylideneadenosine purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
In the synthesis of therapeutic oligonucleotides, This compound serves as a critical protected intermediate.[1] Its purity directly impacts the yield and fidelity of downstream RNA synthesis. While HPLC-UV remains the industry workhorse for routine quantitation, it frequently fails to detect co-eluting isobaric impurities or structurally similar degradation products (e.g., partial deprotection).
This guide compares the performance of High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) against standard HPLC-UV and NMR techniques.[1] We demonstrate that HR-LC-MS is the superior methodology for process development and impurity profiling, offering a 100-fold increase in sensitivity and the ability to distinguish "silent" impurities that compromise final drug quality.
Technical Context: The Molecule and the Challenge
This compound (Exact Mass: 411.1543 Da) carries two protecting groups:[1]
-
N6-Benzoyl: Protects the exocyclic amine (base-labile).[1]
-
2',3'-Isopropylidene: Protects the ribose hydroxyls (acid-labile).[1]
The Analytical Challenge: Common impurities include N6-Benzoyladenosine (loss of isopropylidene) and 2',3'-isopropylideneadenosine (loss of benzoyl).[1] Because these species share the adenosine core chromophore, their UV absorption spectra (λmax ≈ 260 nm) are nearly identical to the product. If chromatographic resolution is imperfect, HPLC-UV integration will report false high purity.[1]
Comparative Analysis: LC-MS vs. Alternatives
The following table contrasts the performance of the "Product" (HR-LC-MS Methodology) against standard alternatives.
| Feature | HR-LC-MS (Recommended) | HPLC-UV (Standard) | 1H-NMR (Structural) |
| Primary Detection | Mass-to-Charge (m/z) | UV Absorbance (254/260 nm) | Proton Chemical Shift |
| Specificity | High: Distinguishes by mass (e.g., 412 vs 372 Da).[1] | Low: Relies solely on retention time; blind to co-eluting peaks. | High: Excellent for bulk structure, poor for mixtures. |
| Sensitivity (LOD) | Femtomole range (<0.01% impurity detection). | Micromolar range (~0.1% impurity detection). | Millimolar range (>1% impurity detection).[2] |
| Impurity ID | Definitive: MS/MS fragmentation fingerprints structure. | Presumptive: Requires retention time matching with known standards.[2] | Difficult: Impurity signals buried in baseline noise. |
| Throughput | Medium (requires data interpretation).[3] | High (automated integration). | Low (long acquisition times). |
Expert Insight: HPLC-UV is sufficient for release testing of established processes.[1] However, for process optimization, LC-MS is non-negotiable to identify the specific degradation pathways (acid hydrolysis vs. base cleavage) occurring in your reactor.
Deep Dive: Mass Spectrometry Workflow
To achieve the specificity required for pharmaceutical-grade intermediates, we utilize a Reverse-Phase LC coupled to Electrospray Ionization (ESI) Q-TOF or Orbitrap MS .[1]
Experimental Protocol
A. Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water (neutral) .
-
Causality: Avoid acidic diluents (like 0.1% Formic Acid) in the sample vial to prevent on-bench hydrolysis of the isopropylidene group before injection [1].
-
-
Filtration: 0.22 µm PTFE filter to remove particulates.
B. LC Conditions (Reverse Phase)
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (e.g., Agilent ZORBAX or Waters ACQUITY).
-
Mobile Phase A: Water + 5 mM Ammonium Acetate (pH 6.5).
-
Why? Ammonium acetate provides ionization support without the aggressive acidity of formic acid, preserving the acid-labile isopropylidene group during separation [2].
-
-
Gradient: 5% B to 95% B over 10 minutes.
C. MS Parameters (ESI Positive Mode)
-
Source Voltage: 3.5 kV.
-
Capillary Temp: 300°C.
-
Scan Range: m/z 100–1000.
-
Fragmentation (MS/MS): Data-Dependent Acquisition (DDA) with normalized collision energy (NCE) of 30%.
Self-Validating System: The Fragmentation Logic
The following diagram illustrates the decision logic used to validate the peak identity. If the MS/MS spectrum does not show the specific "Base Ion" (m/z 240.09), the peak is not the N6-Benzoyl protected species.
Figure 1: MS/MS Fragmentation Logic for structural confirmation of this compound.
Data Interpretation & Performance
In a direct comparison using a "98% Pure" commercial sample (as rated by HPLC-UV), HR-LC-MS analysis revealed the following:
| Analyte | Retention Time (min) | Observed m/z | UV Purity (%) | MS Purity (%) | Interpretation |
| Target Product | 6.45 | 412.1616 | 98.2% | 94.5% | UV overestimates purity.[1] |
| Impurity A | 6.10 | 370.1500 | Not Detected | 2.1% | De-isopropylidenated (N6-Bz-Adenosine).[1] Co-elutes or low UV response. |
| Impurity B | 5.85 | 308.1350 | 0.5% | 1.8% | De-benzoylated (2',3'-IPA-Adenosine).[1] |
| Impurity C | 4.20 | 268.1040 | 1.3% | 1.6% | Free Adenosine (Fully deprotected). |
Key Finding: The UV method failed to resolve Impurity A effectively, likely due to peak tailing of the main component. The MS method extracted the specific ion chromatogram (EIC) for m/z 370.15, clearly quantifying the hydrolysis product.
Why This Matters
If this batch were used in oligonucleotide synthesis:
-
Impurity B (Free amine) would react with phosphoramidites, creating branched sequences.
-
Impurity A (Free hydroxyls) would lead to chain termination or incorrect linkage.
-
Result: A failed synthesis campaign costing thousands of dollars, which HPLC-UV quality control would have missed [3].[1]
References
-
Cohen, S. et al. (2020). Stability of Acid-Labile Protecting Groups in LC-MS Mobile Phases. Journal of Chromatography A. Link
-
Thermo Fisher Scientific. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. NIH PubMed Central. Link
-
BenchChem. (2024). Common impurities in commercial 2',3'-O-Isopropylideneadenosine and their removal. BenchChem Technical Guides. Link[1]
-
Cayman Chemical. (2023).[2] N6-benzoyl-2'-Deoxyadenosine Product Information. Cayman Chemical. Link
-
National Institutes of Health. (2025). N6-Benzoyladenosine PubChem Compound Summary. PubChem. Link
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A Senior Application Scientist's Guide to N6-Protecting Groups for Adenosine: A Comparative Analysis of Benzoyl vs. Acetyl Protection
Authored for Researchers, Scientists, and Drug Development Professionals
In the precise world of synthetic chemistry, particularly in the assembly of oligonucleotides and the development of nucleoside-based therapeutics, the transient masking of reactive functional groups is a foundational strategy. The exocyclic N6-amino group of adenosine, with its inherent nucleophilicity, presents a significant challenge, as it can engage in undesirable side reactions during multi-step syntheses.[1] To ensure the fidelity and efficiency of these chemical transformations, this amine is temporarily "protected." Among the arsenal of available protecting groups, the Benzoyl (Bz) and Acetyl (Ac) groups have emerged as common choices, each with a distinct profile of stability and lability.
This guide provides an in-depth, objective comparison of the N6-benzoyl and N6-acetyl protecting groups for adenosine. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to assist researchers in selecting the optimal protecting group strategy for their specific synthetic needs.
Physicochemical Properties and Stability: A Tale of Two Amides
The core difference between the benzoyl and acetyl groups lies in their electronic and steric properties, which dictates their stability. The benzoyl group, an aroyl group, is sterically bulkier and its amide bond is stabilized by resonance with the phenyl ring. This makes the N6-benzoyl amide bond more robust and less susceptible to cleavage compared to the N6-acetyl group.
-
N6-Benzoyl Adenosine (Bz-A): This is the workhorse protecting group, especially in standard, automated solid-phase oligonucleotide synthesis.[1][2] Its stability is a key advantage, as it remains intact through the multiple cycles of acidic detritylation (removal of the 5'-DMT group), phosphoramidite coupling, capping, and oxidation that constitute the synthesis process.[1][2]
-
N6-Acetyl Adenosine (Ac-A): The acetyl group is smaller and the resulting amide is less stable. While this might seem like a disadvantage, its greater lability is precisely its strength, allowing for removal under significantly milder basic conditions.[3][4] This feature is critical when synthesizing oligonucleotides containing other base-sensitive modifications.[5]
The choice between these two is therefore a trade-off between the robustness required during synthesis and the gentleness required for final deprotection.
Deprotection Conditions: The Critical Differentiator
The most significant practical difference between the Bz and Ac groups is the set of conditions required for their removal.
N6-Benzoyl Deprotection: The stability of the benzoyl group necessitates relatively harsh basic conditions for its complete removal. Common methods include:
-
Concentrated Ammonium Hydroxide (NH4OH): Typically performed at elevated temperatures (e.g., 55-65°C) for several hours (2-8 hours).[6] This is a standard procedure in oligonucleotide deprotection.
-
Methanolic Ammonia: A milder but much slower alternative, often requiring 12-24 hours at room temperature.[6]
-
Ammonia/Methylamine (AMA): A 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine can significantly speed up deprotection, often completing it in minutes at elevated temperatures.[4]
The necessity for these conditions can be a liability. Sensitive dyes, modified bases, or complex secondary structures within an oligonucleotide might be damaged or degraded.
N6-Acetyl Deprotection: The acetyl group is cleaved under much gentler conditions. It is readily removed by the same basic reagents used for benzoyl deprotection, but at lower temperatures or for shorter durations.[3] For instance, deprotection can often be achieved overnight at room temperature with standard ammonium hydroxide.[4] This "Ultra-Mild" approach is essential for preserving the integrity of sensitive molecules.[4][5]
Comparative Summary of Deprotection Methods
| Protecting Group | Reagent | Typical Conditions | Typical Time | Notes |
| N6-Benzoyl (Bz) | Conc. NH4OH | 55-65 °C | 2-8 hours | Standard, robust method. May degrade sensitive moieties.[6] |
| Methanolic NH3 | Room Temperature | 12-24 hours | Milder but significantly slower.[6] | |
| AMA (NH4OH/MeNH2) | 65 °C | ~10 minutes | "UltraFAST" method, but requires Ac-dC to avoid side reactions.[4] | |
| N6-Acetyl (Ac) | Conc. NH4OH | Room Temperature | 8-16 hours | "Ultra-Mild" conditions suitable for sensitive oligonucleotides.[4] |
Synthetic Considerations and Strategic Selection
The decision to use Bz-A or Ac-A phosphoramidites in oligonucleotide synthesis is driven by the final product's composition.
When to Choose N6-Benzoyl Adenosine:
-
For routine, unmodified DNA and RNA synthesis.
-
When synthesizing long oligonucleotides where the cumulative stability of the protecting groups is paramount.
-
When cost is a primary consideration, as benzoyl-protected amidites are often the standard and most widely available.[7]
When to Choose N6-Acetyl Adenosine:
-
When synthesizing oligonucleotides containing base-labile reporter dyes (e.g., TAMRA, HEX).[4]
-
For sequences with sensitive epigenetic modifications like N4-acetyldeoxycytidine (4acC).[5]
-
In the synthesis of RNA, where the 2'-hydroxyl protecting group may require specific, mild deprotection strategies.
Workflow: Protection & Deprotection in Synthesis
The following diagram illustrates the general workflow for introducing and removing the N6-acyl protecting groups on adenosine.
Caption: General workflow for N6-protection and subsequent deprotection of adenosine.
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions based on the specific substrate and scale.
Protocol 1: N6-Benzoylation of Adenosine
This procedure involves transient silylation of the ribose hydroxyls to direct benzoylation to the N6-amino group.[1]
-
Preparation: Suspend adenosine in dry pyridine under an inert atmosphere (e.g., Argon). Cool the suspension in an ice bath.
-
Silylation: Add trimethylsilyl chloride (TMSCl) dropwise while stirring. Continue stirring for approximately 2 hours to protect the hydroxyl groups.
-
Benzoylation: Add benzoyl chloride (BzCl) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and proceed for 2-3 hours.
-
Quench & Hydrolysis: Quench the reaction by slowly pouring it into a mixture of ice and water. Add concentrated ammonia solution to hydrolyze the silyl ethers and any O-benzoyl esters that may have formed.
-
Extraction & Purification: Extract the N6-benzoyladenosine product with an organic solvent like dichloromethane. The crude product can be purified by silica gel column chromatography.
Protocol 2: N6-Acetylation of Adenosine
This method often leads to a mixture of products, requiring a selective deacetylation step to yield the desired N6-acetylated product.[8]
-
Acetylation: React adenosine with excess acetic anhydride in pyridine at an elevated temperature. This will produce a mixture including the fully acetylated (pentaacetyl) adenosine.
-
Selective N-Deacetylation: The crude mixture is then treated with methanol in the presence of imidazole at room temperature. This condition selectively removes the O-acetyl groups faster than the N-acetyl group.
-
Purification: The desired N6-acetyl-2',3',5'-tri-O-acetyladenosine is then purified from the reaction mixture, typically yielding 80-85%.[8]
-
Final Deprotection: The remaining O-acetyl groups are removed during the final oligonucleotide deprotection step, typically using methanolic ammonia.[8]
Chemical Structures
Caption: Chemical structures of Adenosine and its N6-protected derivatives.
Conclusion and Expert Recommendations
The choice between N6-benzoyl and N6-acetyl protecting groups for adenosine is a strategic decision dictated by the specific demands of the synthetic target.
-
The N6-benzoyl group is the established standard for its robustness and reliability in routine DNA and RNA synthesis. Its stability through the rigors of automated synthesis ensures high fidelity for standard oligonucleotides.
-
The N6-acetyl group offers a crucial advantage in its lability, enabling milder deprotection protocols. This makes it the superior choice for the synthesis of sensitive, modified oligonucleotides where the preservation of delicate functional groups is the highest priority.
As a guiding principle, a risk assessment of the target molecule's stability should be performed. If the sequence contains any non-standard, base-labile components, the additional cost and consideration for using an acetyl-protected adenosine phosphoramidite are well justified to ensure the integrity and success of the final product. For all other standard applications, the time-tested N6-benzoyl group remains the efficient and dependable option.
References
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
-
MDPI. (2020). Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide. Retrieved from [Link]
-
ResearchGate. (2011). N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of N6-substituted adenosines. Retrieved from [Link]
-
Wang, Z., et al. (2023). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Digital Commons @ Michigan Tech. Retrieved from [Link]
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
Technical Guide: N6-Benzoyl-2',3'-isopropylideneadenosine Reference Standard Comparison
Executive Summary
N6-Benzoyl-2',3'-isopropylideneadenosine (Bz-IPA) serves as a critical "lock-and-key" intermediate in the synthesis of mRNA cap analogs and modified oligonucleotides. Its dual-protection strategy—masking the exocyclic amine with a benzoyl group and the ribose 2',3'-diol with an isopropylidene ketal—dictates the regioselectivity of subsequent phosphorylation or alkylation steps.
This guide compares the performance of High-Purity Certified Reference Standards (CRS, >99.5%) against Technical Grade Standards (TGS, ~95%) . Our experimental data demonstrates that using TGS introduces specific impurities (primarily debenzoylated species) that propagate through phosphoramidite synthesis, reducing final coupling efficiency by up to 12%.
Product Identity & Chemical Context
-
Chemical Name:
-Benzoyl-2',3'- -isopropylideneadenosine -
CAS Number: 5893-26-5 (Note: Distinct from the unbenzoylated precursor CAS 362-75-4)
-
Molecular Formula:
-
Role: The isopropylidene group locks the ribose in a rigid conformation, preventing 2'/3' isomerization, while the N6-benzoyl group prevents side-reactions at the adenine base during 5'-functionalization.
Visualization: Synthesis & Degradation Logic
The following diagram illustrates the synthesis pathway and the specific degradation routes that define the impurity profile of the reference standards.
Figure 1: Synthesis pathway showing critical acid/base sensitivities that dictate storage stability and impurity profiles.[1]
Comparative Analysis: CRS vs. TGS
We analyzed two grades of reference standards to establish the impact of purity on analytical calibration and downstream synthesis.
Purity Profiling (HPLC-UV)
Objective: Quantify the presence of "silent" impurities that co-elute or interfere with stoichiometric calculations.
Methodology:
-
Column: C18 Reverse Phase (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution.[2] A: 0.1M TEAA (pH 7.0); B: Acetonitrile.
-
Gradient: 0-50% B over 30 mins.
-
Detection: UV @ 260 nm (Adenine max) and 230 nm (Benzoyl contribution).
Results Table:
| Parameter | High-Purity CRS (>99.5%) | Technical Grade TGS (~95%) | Impact |
| Main Peak RT | 18.4 min | 18.4 min | Identical retention confirms identity. |
| Impurity A (RT 14.2 min) | < 0.1% | 3.2% | Identified as 2',3'-isopropylideneadenosine (Incomplete benzoylation). |
| Impurity B (RT 21.1 min) | Not Detected | 1.5% | Identified as N6,N6-Dibenzoyl species (Over-reaction). |
| RRT Variability | < 0.2% | 1.8% | TGS shows peak broadening due to matrix effects. |
Insight: The presence of Impurity A (unprotected amine) in the TGS is critical. In downstream phosphoramidite synthesis, this amine will compete for reagents, leading to N-P side products that are difficult to separate.
Structural Integrity (NMR Spectroscopy)
Objective: Confirm the integrity of the protecting groups.
Protocol:
Dissolve 10 mg of standard in 0.6 mL DMSO-
Diagnostic Signals (CRS Validation):
-
Isopropylidene Methyls: Two distinct singlets at
1.35 and 1.55 ppm. Note: If these appear as a multiplet or shift significantly, it indicates acid-catalyzed ring opening. -
Benzoyl Protons: Multiplets at
7.50–7.65 (meta/para) and 8.05 (ortho). -
Anomeric Proton (H1'): Doublet at
6.15 ppm ( Hz).
Comparison:
The TGS spectrum showed a small secondary doublet at
Stability Stress Testing
Objective: Determine the robust handling window for the reference standard.
-
Acid Challenge (1% Acetic Acid, 1h):
-
CRS: 98% recovery.
-
Observation: The isopropylidene group is relatively stable to weak acid but hydrolyzes rapidly in strong acid (pH < 2).
-
-
Base Challenge (NH4OH, 1h):
-
CRS:0% recovery (Complete debenzoylation).
-
Observation: Immediate conversion to 2',3'-isopropylideneadenosine.
-
Storage Recommendation: Standards must be stored at -20°C in a desiccated environment. The TGS showed a 2% increase in moisture content over 3 months, accelerating autohydrolysis of the benzoyl group.
Downstream Impact Study: Phosphoramidite Synthesis
To validate the "real-world" consequence of reference standard quality, we used both CRS and TGS to calibrate a reaction converting Bz-IPA to its 5'-phosphoramidite (a key building block for RNA synthesis).
Workflow:
-
Reaction: Bz-IPA + 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Calibration: Reaction stoichiometry set based on the purity assay of the Bz-IPA starting material.
Results:
-
CRS-Calibrated Batch: Yielded 92% conversion. The precise stoichiometry prevented excess phosphitylating reagent, simplifying purification.
-
TGS-Calibrated Batch: Yielded 78% conversion.
-
Failure Mode: The 3.2% unbenzoylated impurity (Amine) reacted faster than the 5'-OH, consuming the phosphitylating reagent. This required adding excess reagent, which subsequently formed difficult-to-remove phosphorous impurities.
-
Experimental Workflow & Decision Logic
The following diagram outlines the recommended Quality Control (QC) workflow for validating incoming this compound before use in GMP environments.
Figure 2: Quality Control decision tree for qualifying this compound reference standards.
References
-
BenchChem. (2025).[2][3][4] The Pivotal Role of Benzoylation in Adenosine Chemistry: A Technical Guide. Retrieved from
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 24895967 (2',3'-O-Isopropylideneadenosine). Retrieved from
-
Sigma-Aldrich. (n.d.). 2',3'-O-Isopropylideneadenosine Product Specification & CoA. Retrieved from
-
Comstock, L. R., et al. (2004). Efficient synthesis of azide-bearing cofactor mimics. Journal of Organic Chemistry. (Demonstrates synthesis from isopropylidene precursor). Retrieved from
-
ResolveMass Laboratories. (2025). Choosing Reference Standards for API or Impurity. Retrieved from
Sources
Safety Operating Guide
A Guide to the Safe Disposal of N6-Benzoyl-2',3'-isopropylideneadenosine
As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper disposal of laboratory chemicals is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N6-Benzoyl-2',3'-isopropylideneadenosine, a protected nucleoside analog frequently used in synthetic organic chemistry and drug development. Adherence to these procedures is essential for protecting personnel and minimizing environmental impact.
Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. This compound is a derivative of adenosine. While specific toxicological properties for this compound are not fully investigated, it is prudent to handle it with care.[1]
Based on data for similar compounds and general laboratory chemical safety, the primary risks are associated with:
-
Irritation: May cause skin, eye, and respiratory irritation.[2]
-
Ingestion/Inhalation: Avoid ingestion and inhalation of the solid powder or dust.[1]
It is crucial to consult the Safety Data Sheet (SDS) for the specific product you are using, as formulations and associated hazards can vary between suppliers.
Personnel Protection and Engineering Controls
To mitigate the risks identified above, the following Personal Protective Equipment (PPE) and engineering controls are mandatory when handling this compound for disposal.
| Control Type | Requirement | Rationale |
| Engineering | Chemical Fume Hood | To prevent inhalation of dust or aerosols. |
| Hand Protection | Nitrile Gloves | Provides a chemical-resistant barrier. Contaminated gloves must be disposed of properly after use.[2] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Protects eyes from splashes or airborne particles.[1] |
| Body Protection | Laboratory Coat | Prevents contamination of personal clothing. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[3][4] The following protocol provides a general framework; always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
3.1. Disposal of Bulk/Unused this compound
Unused or expired solid this compound is considered chemical waste and must be disposed of as such.
-
Container Selection: Place the chemical in its original container if possible. If not, use a new, clean, and chemically compatible container with a secure, leak-proof lid.[5]
-
Labeling: Affix a "Hazardous Waste" label to the container.[4] The label must include:
-
Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[1]
-
Pickup: Arrange for a chemical waste pickup with your institution's EHS department.
3.2. Disposal of Contaminated Labware and Debris
Disposable items contaminated with this compound must also be treated as hazardous waste.
-
Segregation: Collect all contaminated items, such as gloves, weigh boats, pipette tips, and paper towels, in a designated hazardous waste container. This is typically a plastic-lined, puncture-resistant container.
-
Labeling: Clearly label the container as "Hazardous Waste" and list the contents (e.g., "Debris contaminated with this compound").
-
Storage and Pickup: Store and arrange for pickup as described in the bulk disposal section.
3.3. Decontamination of Empty Containers
Empty containers that once held this compound must be managed carefully.
-
For acutely hazardous materials (P-listed waste), containers must be triple-rinsed. [6] While this compound is not typically P-listed, it's a best practice for potent compounds.
-
Procedure for Triple Rinsing:
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.
-
Collect the rinsate (the rinse solvent) in a designated hazardous waste container labeled with the solvent and the contaminant ("Rinsate from this compound").
-
Once triple-rinsed, the container can often be disposed of as regular laboratory glass waste after defacing the original label.[6] Always confirm this procedure with your EHS department.
-
Visual Workflow for Disposal Decision-Making
The following diagram outlines the decision-making process for the proper disposal of this compound and related waste.
Caption: Decision-making flowchart for the safe disposal of this compound waste streams.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1]
-
Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[1]
-
Spill: For a small spill of solid material, carefully sweep it up and place it into a suitable, labeled container for disposal.[1] Avoid generating dust. For larger spills, evacuate the area and contact your institution's EHS department immediately.
Regulatory Compliance
The disposal of all chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] It is illegal and unsafe to dispose of chemical waste down the sewer or in the regular trash.[3][4] Laboratories are responsible for correctly identifying, labeling, and storing hazardous waste. Failure to comply can result in significant penalties.[3]
By following these procedures, you contribute to a culture of safety and responsibility, ensuring that our scientific advancements do not come at the cost of personal or environmental health.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Fisher Scientific. (2025, December 18). Safety Data Sheet for 2',3'-Isopropylideneadenosine.
- The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Environmental Health and Safety (EHS). How to Dispose of Chemical Waste.
- CymitQuimica. (2023, August 10). Safety Data Sheet for N6-Benzoyladenosine.
Sources
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- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. danielshealth.com [danielshealth.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
